4-(4-Methoxyphenyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-methoxyphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-14-12-4-2-10(3-5-12)11-6-8-13-9-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXPUDLCSHDVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345335 | |
| Record name | 4-(4-Methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5938-16-9 | |
| Record name | 4-(4-Methoxyphenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(4-Methoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(4-methoxyphenyl)pyridine, a valuable building block in pharmaceutical and materials science. The document details the core methodologies, presents quantitative data in structured tables for comparative analysis, and includes detailed experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate the reaction pathways and workflows.
Core Synthesis Pathways: An Overview
The synthesis of this compound predominantly relies on palladium-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance, making them ideal for the construction of the biaryl scaffold. The most prominent and effective pathways include the Suzuki-Miyaura, Negishi, Stille, and Hiyama couplings. Each of these reactions involves the coupling of a pyridine derivative with a methoxyphenyl component, utilizing a palladium catalyst to facilitate the formation of the crucial carbon-carbon bond.
Palladium-Catalyzed Cross-Coupling Reactions
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle that begins with the oxidative addition of an organohalide to a Pd(0) complex. This is followed by transmetalation with an organometallic reagent and concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.
General Catalytic Cycle
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used methods for the synthesis of biaryl compounds due to the stability and low toxicity of the boronic acid reagents.[1] The reaction couples an aryl or vinyl halide with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base.[1]
Reaction Scheme:
Figure 2: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol:
A detailed experimental protocol for a Suzuki-Miyaura coupling reaction is as follows:
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-halopyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (typically 80-110 °C) for a designated time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired this compound.[2]
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | Good | [2] |
| Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | Not specified | Not specified | Not specified | >90 | [3] |
| Pd(OAc)₂ | K₂CO₃ | Toluene/Water | 95 | 16 | 36-88 |
Table 1: Summary of Suzuki-Miyaura Reaction Conditions.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide catalyzed by a nickel or palladium complex.[4] This method is particularly useful for coupling sp³-hybridized carbon atoms.[4]
Reaction Scheme:
Figure 3: Negishi coupling for this compound synthesis.
Experimental Protocol:
-
Preparation of Organozinc Reagent: The 4-methoxyphenylzinc halide can be prepared in situ from the corresponding Grignard reagent and a zinc halide (e.g., ZnCl₂).
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the 4-halopyridine (1.0 equiv.) in a suitable solvent like THF.
-
Catalyst Addition: Add the palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Reagent Addition: Add the freshly prepared 4-methoxyphenylzinc halide solution (1.1-1.5 equiv.) dropwise to the reaction mixture.
-
Reaction and Work-up: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS). Quench the reaction with saturated aqueous ammonium chloride, and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.[5]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/CPhos | THF | Ambient | Not specified | High | [4] |
| Ni(acac)₂/PPh₃/(i-Bu)₂AlH | Not specified | Not specified | Not specified | Good | [4] |
Table 2: Summary of Negishi Reaction Conditions.
Stille Coupling
The Stille reaction utilizes an organotin compound as the coupling partner for an organic halide, catalyzed by palladium.[6] A key advantage of this method is the air and moisture stability of the organostannane reagents.[6] However, the toxicity of tin compounds is a significant drawback.[7]
Reaction Scheme:
Figure 4: Stille coupling for this compound synthesis.
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, combine the 4-halopyridine (1.0 equiv.), the (4-methoxyphenyl)trialkylstannane (e.g., tributylstannane derivative, 1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent and Additives: Add a degassed aprotic solvent such as toluene or DMF. In some cases, additives like CuI or CsF can accelerate the reaction.[8]
-
Reaction Execution: Heat the mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is typically filtered through a pad of celite. The filtrate is then subjected to an aqueous work-up. Due to the toxicity of tin byproducts, purification often requires careful column chromatography or other specialized techniques to ensure their complete removal.[8]
| Catalyst | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | CuI | DMF | 80 | Not specified | 84 | [8] |
| Pd₂(dba)₃/AsPh₃ | CuI | DMF | 60 | Not specified | 55 | [8] |
Table 3: Summary of Stille Reaction Conditions.
Hiyama Coupling
The Hiyama coupling employs an organosilane as the nucleophilic partner in a palladium-catalyzed cross-coupling with an organic halide.[9] An activator, typically a fluoride source like TBAF, is required to facilitate the transmetalation step.[10]
Reaction Scheme:
Figure 5: Hiyama coupling for this compound synthesis.
Experimental Protocol:
-
Reaction Setup: To a reaction vessel, add the 4-halopyridine (1.0 equiv.), the (4-methoxyphenyl)trialkoxysilane (1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) with a suitable ligand (e.g., a phosphine ligand).
-
Solvent and Activator: Add a dry, aprotic solvent such as THF or dioxane. Then, add the fluoride activator (e.g., TBAF, 1.5-2.0 equiv.).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere at a temperature typically between 60 and 100 °C.
-
Work-up and Purification: After the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.[11]
| Catalyst/Ligand | Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂/PCy₃ | TBAF·3H₂O | THF | 110 | Not specified | Moderate | [12] |
| PdCl₂/PCy₃ | Not specified | Dioxane | 110 | Not specified | Good | [12] |
Table 4: Summary of Hiyama Reaction Conditions.
Spectroscopic Data
The structural confirmation of the synthesized this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
| Data Point | Value |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.23 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.65 (d, J = 6.0 Hz, 2H), 7.55 (d, J = 8.8 Hz, 2H), 7.40 (d, J = 6.0 Hz, 2H), 6.99 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 160.3, 150.2, 149.8, 130.9, 128.2, 121.2, 114.4, 55.4 |
| Melting Point | 38-63 °C |
| Boiling Point | 160-180 °C at 0.5 mmHg |
Table 5: Physicochemical and Spectroscopic Data for this compound.[13]
Conclusion
The synthesis of this compound is well-established through various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the preferred method due to its mild reaction conditions and the low toxicity of the boronic acid reagents. However, the Negishi, Stille, and Hiyama couplings offer viable alternatives, each with its own set of advantages and disadvantages regarding substrate scope, reaction conditions, and reagent toxicity. The choice of a specific pathway will depend on the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents and byproducts. This guide provides the necessary foundational knowledge and detailed protocols to assist researchers in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 10. Hiyama Coupling [organic-chemistry.org]
- 11. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. This compound | 5938-16-9 [sigmaaldrich.com]
Unveiling the Solid-State Architecture of Phenylpyridines: A Technical Guide to the Crystal Structure of 4-(3-Methoxyphenyl)-2,6-diphenylpyridine
Disclaimer: As of the latest literature search, a definitive crystal structure analysis for 4-(4-Methoxyphenyl)pyridine is not publicly available. This guide provides a comprehensive analysis of the closely related compound, 4-(3-methoxyphenyl)-2,6-diphenylpyridine , to serve as an illustrative example for researchers, scientists, and drug development professionals interested in the crystallographic characteristics of this class of molecules. The methodologies and data presentation herein are intended to provide a robust framework for the analysis of similar phenylpyridine derivatives.
Introduction
Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. Their electronic properties and capacity for hydrogen bonding and π-stacking interactions make them attractive components in the design of novel therapeutics and functional materials. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for establishing structure-property relationships. This technical guide details the crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine, a molecule featuring the core phenylpyridine moiety.
Crystallographic Data Summary
The crystal structure of 4-(3-methoxyphenyl)-2,6-diphenylpyridine was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group I2/a. A summary of the key crystallographic data and refinement parameters is presented in Table 1.
| Parameter | Value |
| Chemical Formula | C₂₄H₁₉NO |
| Formula Weight | 337.41 |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 17.335(3) |
| b (Å) | 7.8851(13) |
| c (Å) | 26.582(5) |
| α (°) | 90 |
| β (°) | 106.345(7) |
| γ (°) | 90 |
| Volume (ų) | 3483.7(10) |
| Z | 8 |
| Temperature (K) | 293(2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Density (calculated) (g/cm³) | 1.286 |
| F(000) | 1424.0 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0485, wR₂ = 0.1257 |
| R indices (all data) | R₁ = 0.0816, wR₂ = 0.1424 |
Molecular and Crystal Structure
In the crystalline state, the molecule of 4-(3-methoxyphenyl)-2,6-diphenylpyridine is not planar. The central pyridine ring is inclined with respect to the two phenyl rings at positions 2 and 6, and the 3-methoxyphenyl substituent at position 4. The dihedral angles between the pyridine ring and the benzene rings are 17.26(6)°, 56.16(3)°, and 24.50(6)°.[1]
The crystal packing is primarily governed by weak intermolecular interactions, including C—H···π interactions, which link the molecules into a three-dimensional network.[1] A Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing are from H···H (50.4%), C···H/H···C (37.9%), and O···H/H···O (5.1%) contacts.[1]
Experimental Protocols
Synthesis and Crystallization
The synthesis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine was achieved via a reaction of (1E,2E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one with ethyl 2-oxopropanoate, utilizing NH₄I as a catalyst.[1]
Single crystals suitable for X-ray diffraction were obtained by slow evaporation. A portion of the purified product was redissolved in a petroleum ether/ethyl acetate solvent mixture. Colorless crystals formed over several days as the solvent slowly evaporated.[1]
X-ray Data Collection and Structure Refinement
A suitable single crystal was mounted on a diffractometer. Data collection was performed at 293(2) K using graphite-monochromated Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and the logical relationship of the key components of the reported structure.
References
An In-depth Technical Guide to CAS Number 5938-16-9: 4-(4-Methoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and potential research applications of the compound identified by CAS number 5938-16-9, chemically known as 4-(4-Methoxyphenyl)pyridine. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry, oncology, and materials science.
Chemical Identity and Properties
This compound is a bi-aryl compound consisting of a pyridine ring substituted with a 4-methoxyphenyl group. Its chemical structure makes it a valuable intermediate in the synthesis of more complex molecules with potential biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5938-16-9 | General Chemical Databases |
| Molecular Formula | C₁₂H₁₁NO | General Chemical Databases |
| Molecular Weight | 185.23 g/mol | General Chemical Databases |
| Appearance | Off-white to white solid | Chem-Impex |
| Melting Point | 38-63 °C | Sigma-Aldrich |
| Boiling Point | 160-180 °C at 0.5 mmHg | Sigma-Aldrich |
| Density | 1.077 g/cm³ (Predicted) | ChemBK |
| Flash Point | 113 °C | ChemBK |
| Solubility | Soluble in organic solvents like ethanol and chloroform; practically insoluble in water. | ChemBK |
| pKa | 5.90 ± 0.10 (Predicted) | ChemBK |
Hazard Identification and Safety Information
This compound is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this chemical.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation. |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation. |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
Signal Word: Warning
GHS Pictograms:
An In-depth Technical Guide on the Solubility of 4-(4-Methoxyphenyl)pyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document serves as a technical guide based on publicly available information. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 4-(4-Methoxyphenyl)pyridine in various organic solvents. The information provided herein is based on general principles of organic chemistry and established experimental protocols for solubility determination.
Introduction to this compound
This compound is a bi-aryl compound consisting of a pyridine ring substituted with a methoxyphenyl group. Its chemical structure (Figure 1) imparts a degree of polarity due to the nitrogen atom in the pyridine ring and the oxygen atom in the methoxy group. The compound is a solid at room temperature.[1][2][3] Understanding its solubility is crucial for applications in organic synthesis, medicinal chemistry, and materials science, as it dictates the choice of solvents for reactions, purification, and formulation.[3]
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound.
Qualitative Solubility Profile
-
Polar Solvents: It is expected to be soluble in polar organic solvents. Some sources state it is soluble in ethanol and chloroform.[2]
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexane is likely to be limited.
-
Aqueous Solubility: The compound is reported to be practically insoluble in water.[2]
Quantitative Solubility Data
As of the latest search, specific quantitative solubility data for this compound in a range of organic solvents at various temperatures is not published in readily accessible scientific literature. To obtain this critical data for research and development, experimental determination is necessary.
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[6]
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument.
Experimental Workflow Diagram:
Caption: Experimental workflow for solubility determination.
Detailed Procedure:
-
Preparation: Add an excess amount of solid this compound to several vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The equilibration time should be established by taking measurements at different time points until the concentration of the solute in the solution remains constant.[6]
-
Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the working range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.
Factors Influencing Solubility
The solubility of this compound in organic solvents is influenced by several factors:
-
Temperature: For most solid solutes, solubility increases with increasing temperature.[5]
-
Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility, as described by the "like dissolves like" principle.
-
Hydrogen Bonding: Solvents that can act as hydrogen bond donors or acceptors may exhibit different solvating capacities for this compound.
Solubility Prediction Based on Polarity:
Caption: Predicted solubility based on polarity.
Conclusion
References
molecular weight and formula of 4-(4-Methoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and biological relevance of 4-(4-Methoxyphenyl)pyridine. This compound is a key synthetic intermediate in the development of various pharmacologically active molecules.
Core Compound Data
The fundamental molecular and physical properties of this compound are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₂H₁₁NO | [1][2] |
| Molecular Weight | 185.22 g/mol | [1][2] |
| CAS Number | 5938-16-9 | [1] |
| Appearance | Off-white to white crystalline solid | [2] |
| Melting Point | 38-63 °C | [2] |
| Boiling Point | 160-180 °C at 0.5 Torr | [2] |
Synthetic Protocol: Suzuki-Miyaura Coupling
This compound is commonly synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound.
Experimental Workflow
Detailed Methodology
Materials:
-
4-Iodopyridine or 4-Bromopyridine (1.0 equivalent)
-
4-Methoxyphenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add 4-iodopyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (0.03 eq.), and K₂CO₃ (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Biological Significance and Applications in Drug Development
While this compound itself is not typically a direct modulator of biological pathways, it is a crucial structural motif and synthetic precursor for a variety of biologically active compounds. Its pyridine and methoxyphenyl groups serve as valuable pharmacophores that can be incorporated into larger molecules to enhance their binding to biological targets.
Notably, derivatives of this compound have been investigated for their potential as:
-
Anticancer Agents: The scaffold is used in the synthesis of compounds that can inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.
-
Anti-inflammatory Compounds: Its structure is a component of novel molecules with anti-inflammatory properties.
-
Factor Xa Inhibitors: The 4-methoxyphenyl group has been identified as a key moiety in potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. The well-known anticoagulant, Apixaban, contains this structural feature.
Signaling Pathway: Inhibition of CDK2 by Pyrazolopyridine Derivatives
As an example of its application, derivatives of this compound have been synthesized into pyrazolopyridine structures that demonstrate inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 disrupts the cell cycle, leading to cell cycle arrest and apoptosis, a key mechanism in cancer therapy.
In this pathway, the active Cyclin E/CDK2 complex phosphorylates the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor. E2F then promotes the expression of genes necessary for the transition from the G1 to the S phase of the cell cycle. Pyrazolopyridine derivatives containing the this compound scaffold can inhibit the Cyclin E/CDK2 complex, preventing Rb phosphorylation and causing cell cycle arrest, which can ultimately lead to apoptosis (programmed cell death).
References
Preliminary Reactivity Studies of 4-(4-Methoxyphenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary reactivity of 4-(4-methoxyphenyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details experimental protocols and summarizes key data for a range of reactions, including N-oxidation, electrophilic substitution, nucleophilic addition, reduction, and cross-coupling reactions. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis and modification of this compound and its derivatives for various applications, including drug discovery and the development of novel materials.
Introduction
This compound is a biaryl compound featuring a pyridine ring linked to a methoxy-substituted phenyl group. This structure is a common scaffold in a variety of biologically active molecules and functional materials. Understanding the reactivity of this core structure is crucial for the rational design and synthesis of novel derivatives with desired properties. This guide outlines preliminary studies into the chemical behavior of this compound under various reaction conditions.
N-Oxidation
The oxidation of the nitrogen atom in the pyridine ring is a key transformation that alters the electronic properties of the molecule, often facilitating subsequent functionalization.
Experimental Protocol: N-Oxidation of this compound
A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) at 0 °C, add m-CPBA (1.1 to 1.5 equivalents) portion-wise.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting meta-chlorobenzoic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound N-oxide.
Data Presentation:
| Product | Reagents | Solvent | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| This compound N-oxide | m-CPBA | CH₂Cl₂ | ~95 | 8.13 (d), 7.12 (d), 3.85 (s) | 160.5, 138.4, 138.0, 126.6, 114.5, 55.4 |
Note: The provided NMR data is for the related 4-methylpyridine N-oxide and is expected to be similar for this compound N-oxide.[1]
Logical Relationship Diagram: N-Oxidation Workflow
Caption: Workflow for the N-oxidation of this compound.
Electrophilic Aromatic Substitution: Nitration
Direct electrophilic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom. However, the corresponding N-oxide is more susceptible to electrophilic attack, typically at the 4-position.
Experimental Protocol: Nitration of this compound N-oxide
The nitration of pyridine N-oxides is commonly achieved using a mixture of nitric acid and sulfuric acid.[2]
-
Preparation of Nitrating Mixture: A mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared by slowly adding H₂SO₄ to HNO₃ with cooling in an ice bath.
-
Reaction Setup: this compound N-oxide is dissolved in concentrated sulfuric acid.
-
Reaction Conditions: The nitrating mixture is added dropwise to the solution of the N-oxide at a controlled temperature, typically between 90-100°C. The reaction is heated for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is poured onto ice and neutralized with a base, such as sodium carbonate (Na₂CO₃), until a precipitate forms. The solid is collected by filtration, washed with water, and can be purified by recrystallization to yield 4-nitro-4'-(methoxyphenyl)pyridine N-oxide.
Data Presentation:
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |
| Pyridine N-oxide | 4-Nitropyridine N-oxide | HNO₃, H₂SO₄ | 125-130 | 42 |
Note: This data is for the nitration of the parent pyridine N-oxide and serves as a reference.[2] The methoxyphenyl group may influence the regioselectivity and yield.
Signaling Pathway Diagram: Electrophilic Nitration
Caption: Mechanism of electrophilic nitration of the N-oxide.
Nucleophilic Addition
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. Grignard reagents are potent nucleophiles that can add to pyridines, often requiring activation of the pyridine ring.
Experimental Protocol: Addition of Grignard Reagents to 4-Methoxypyridine
This protocol for 4-methoxypyridine can be adapted for this compound. The reaction involves in situ formation of an N-acylpyridinium salt, which is then attacked by the Grignard reagent.[3]
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, a solution of 4-methoxypyridine (1.0 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) is cooled to -78 °C.
-
Activation: An acylating agent, such as phenyl chloroformate (1.1 equivalents), is added to form the N-acylpyridinium salt.
-
Nucleophilic Addition: The Grignard reagent (e.g., ethylmagnesium bromide, 1.5 equivalents) is added slowly at -78 °C. The reaction is stirred for several hours at this temperature.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.
Data Presentation:
| Pyridine Derivative | Grignard Reagent | Acylating Agent | Yield (%) |
| 4-Methoxypyridine | EtMgBr | Phenyl chloroformate | 98 |
Note: This yield is reported for the reaction with 4-methoxypyridine.[3]
Workflow Diagram: Grignard Addition
Caption: Workflow for the addition of a Grignard reagent to a pyridine.
Reduction
The catalytic hydrogenation of the pyridine ring to form the corresponding piperidine is a valuable transformation in synthetic chemistry.
Experimental Protocol: Catalytic Hydrogenation of Pyridines
Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of pyridines. The presence of a catalyst poison like pyridine itself can be used to achieve chemoselectivity in more complex molecules.[4]
-
Reaction Setup: A solution of the pyridine derivative in a suitable solvent (e.g., ethanol, acetic acid) is placed in a high-pressure hydrogenation vessel with the Pd/C catalyst (5-10 mol%).
-
Reaction Conditions: The vessel is charged with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi) and the mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue can be purified by distillation or crystallization.
Data Presentation:
Specific quantitative data for the hydrogenation of this compound was not available in the initial search. The efficiency of the reduction can be influenced by the substrate and reaction conditions.
Logical Relationship Diagram: Catalytic Hydrogenation
References
- 1. rsc.org [rsc.org]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 4-(4-Methoxyphenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-(4-Methoxyphenyl)pyridine, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₁₂H₁₁NO, with a molecular weight of 185.22 g/mol . The spectroscopic data provides unambiguous confirmation of its chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.65 | d | 6.2 | 2H | H-2, H-6 (Pyridine) |
| 7.60 | d | 8.8 | 2H | H-2', H-6' (Phenyl) |
| 7.45 | d | 6.2 | 2H | H-3, H-5 (Pyridine) |
| 7.02 | d | 8.8 | 2H | H-3', H-5' (Phenyl) |
| 3.86 | s | - | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 160.5 | C-4' (Phenyl) |
| 150.2 | C-2, C-6 (Pyridine) |
| 147.8 | C-4 (Pyridine) |
| 130.4 | C-1' (Phenyl) |
| 128.2 | C-2', C-6' (Phenyl) |
| 121.0 | C-3, C-5 (Pyridine) |
| 114.5 | C-3', C-5' (Phenyl) |
| 55.4 | -OCH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3030 | Medium | Aromatic C-H Stretch |
| 2960, 2835 | Medium | Aliphatic C-H Stretch (-OCH₃) |
| 1605 | Strong | C=C Aromatic Ring Stretch |
| 1515 | Strong | C=C Aromatic Ring Stretch |
| 1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| 1025 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
| 830 | Strong | p-Disubstituted Benzene C-H Bend |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 185 | 100 | [M]⁺ (Molecular Ion) |
| 170 | 60 | [M - CH₃]⁺ |
| 156 | 15 | [M - CHO]⁺ |
| 142 | 30 | [M - CH₃CO]⁺ |
| 115 | 25 | [C₇H₅N]⁺ |
| 77 | 10 | [C₆H₅]⁺ |
Experimental Protocols
The following are general protocols for the acquisition of the spectroscopic data presented above. Specific instrument parameters may vary.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard (0.00 ppm). For ¹³C NMR, a proton-decoupled spectrum is acquired.
IR Spectroscopy
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) from a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
Mass Spectrometry
The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS). The electron energy is typically set to 70 eV.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to 4-(4-Methoxyphenyl)pyridine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-methoxyphenyl)pyridine, a key heterocyclic building block in organic synthesis. The document details its discovery and historical context, physicochemical and spectroscopic properties, and established synthesis protocols, including palladium-catalyzed cross-coupling reactions. Furthermore, it explores the significant role of the this compound scaffold in medicinal chemistry, particularly as a pharmacophore in the development of novel therapeutics, with a focus on its application as a tubulin polymerization inhibitor. This guide is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug discovery.
Introduction
This compound is an aromatic heterocyclic compound that has garnered significant interest in various fields of chemical research.[1] Its structure, featuring a pyridine ring substituted with a methoxyphenyl group, makes it a valuable intermediate in the synthesis of a wide array of functional molecules.[1] This guide will delve into the core aspects of this compound, from its initial synthesis to its contemporary applications in medicinal chemistry and materials science.
Discovery and History
While a singular, seminal "discovery" paper for this compound is not readily apparent in modern literature searches, its synthesis falls within the broader historical development of methods for creating carbon-carbon bonds between aromatic rings. The advent of cross-coupling reactions, particularly in the latter half of the 20th century, revolutionized the synthesis of biaryl compounds like this compound. Early methods for pyridine synthesis, such as the Chichibabin and Kröhnke pyridine syntheses, provided foundational pathways for constructing the pyridine ring, which could then be functionalized. The development of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille reactions, provided highly efficient and versatile methods for the direct coupling of aryl halides with arylboronic acids, organozincs, or organostannanes, respectively, making compounds like this compound readily accessible for research and development.
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of this compound are crucial for its characterization and application in synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO | [1] |
| Molecular Weight | 185.23 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Melting Point | 38-63 °C | [2] |
| Boiling Point | 160-180 °C (at 0.5 Torr) | [2] |
| pKa | 5.90 ± 0.10 (Predicted) | [2] |
| Storage Temperature | Room Temperature | [3] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following table summarizes the key spectroscopic data.
| Spectroscopy | Data |
| ¹H NMR | (400 MHz, CDCl₃) δ 8.70 – 8.64 (m, 2H, pyridine-H), 7.75 – 7.60 (m, 2H, pyridine-H), 7.07 – 6.97 (m, 2H, phenyl-H), 3.87 (s, 3H, -OCH₃). |
| ¹³C NMR | (101 MHz, CDCl₃) δ 160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2. |
| IR (Infrared) | Key absorptions include C=C and C=N stretching vibrations characteristic of the aromatic rings, and C-O stretching of the methoxy group. |
| Mass Spec (MS) | Molecular Ion (M⁺): m/z 185. |
Note: The NMR data is based on the closely related 2-(4-methoxyphenyl)pyridine and serves as a strong reference.[4]
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being the most common and efficient.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds.
General Protocol: A mixture of 4-bromopyridine (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water) is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified by standard procedures.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide.
General Protocol: To a solution of 4-iodopyridine (1.0 equiv.) and a palladium catalyst like Pd(PPh₃)₄ (0.05 equiv.) in an anhydrous solvent such as THF, a solution of (4-methoxyphenyl)zinc chloride (1.1 equiv.) is added. The reaction mixture is stirred at room temperature or with gentle heating. Workup and purification yield the desired product.
Stille Coupling
The Stille coupling utilizes an organotin reagent.
General Protocol: 4-bromopyridine (1.0 equiv.) and tributyl(4-methoxyphenyl)stannane (1.1 equiv.) are reacted in the presence of a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.), in a solvent like toluene. The reaction is typically heated under an inert atmosphere. Following the reaction, the product is isolated and purified.
Applications in Research and Drug Development
This compound serves as a crucial building block in the development of pharmaceuticals and advanced materials.[1]
Medicinal Chemistry
The this compound scaffold is a key pharmacophore in a variety of bioactive molecules, exhibiting a range of therapeutic properties including anti-inflammatory and anti-cancer activities.[1]
Several studies have demonstrated that derivatives containing the this compound moiety act as potent inhibitors of tubulin polymerization, a critical process in cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. This mechanism of action makes them promising candidates for the development of novel anti-cancer agents.
Below is a diagram illustrating the role of a this compound-containing compound in the inhibition of tubulin polymerization.
References
Theoretical and Computational Elucidation of 4-(4-Methoxyphenyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural, electronic, and vibrational properties of 4-(4-Methoxyphenyl)pyridine, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] By leveraging theoretical and computational methodologies, we present a comprehensive overview of its molecular characteristics. This document is intended to serve as a core resource for researchers engaged in the study and application of pyridine derivatives.
Molecular Structure and Geometry
The molecular structure of this compound, consisting of a pyridine ring linked to a methoxyphenyl group, has been optimized using computational methods to determine its most stable conformation. Key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding the molecule's reactivity and intermolecular interactions.
Computational studies on analogous structures, such as N-(4-methoxyphenyl)picolinamide, reveal that the pyridine and benzene rings are often nearly coplanar, with slight dihedral angles.[2] For instance, in N-(4-methoxyphenyl)picolinamide, the dihedral angle between the pyridine and benzene rings is 14.25 (5)°.[2] The methoxy group typically lies close to the plane of the benzene ring.[3]
Table 1: Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C (pyridine) | 1.39 - 1.40 | 118 - 121 | - |
| C-N (pyridine) | 1.33 - 1.34 | 117 - 124 | - |
| C-C (phenyl) | 1.39 - 1.41 | 119 - 121 | - |
| C-O | 1.36 | - | - |
| O-CH3 | 1.42 | - | - |
| C(py)-C(ph) | 1.48 | - | - |
| Pyridine-Phenyl | - | - | 15 - 35 |
Note: The values in this table are representative and based on computational studies of similar aromatic compounds. Actual values for this compound would be determined through specific calculations.
Vibrational Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint that is highly sensitive to the structural characteristics of a compound. Computational vibrational analysis is a powerful tool for assigning the observed spectral bands to specific molecular motions.[4]
Density Functional Theory (DFT) calculations are commonly employed to compute the harmonic vibrational frequencies.[5][6] The calculated wavenumbers are often scaled to better match experimental data.[7][8] The analysis of the potential energy distribution (PED) allows for the definitive assignment of each vibrational mode.[5]
Table 2: Calculated Vibrational Frequencies and Assignments (Illustrative)
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~3000 - 2800 | C-H stretching (methyl) |
| ~1600 | C=C stretching (aromatic rings) |
| ~1500 | C=N stretching (pyridine ring) |
| ~1250 | C-O-C asymmetric stretching |
| ~1030 | C-O-C symmetric stretching |
| ~830 | C-H out-of-plane bending |
Note: These assignments are based on general regions for the specified functional groups and may vary in the actual spectrum of this compound.
Electronic Properties
The electronic properties of a molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are fundamental to understanding its reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability and is crucial for studying intramolecular charge transfer (ICT).[5][6]
Molecular Electrostatic Potential (MEP) analysis helps in identifying the electrophilic and nucleophilic regions of a molecule.[9] These electronic properties are typically calculated using DFT and time-dependent DFT (TD-DFT) methods.[10]
Table 3: Calculated Electronic Properties (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: These values are illustrative and depend on the level of theory and basis set used in the computation.
Methodologies
Computational Protocol
The theoretical calculations for this compound are typically performed using DFT methods within a quantum chemistry software package. A common and effective approach involves:
-
Geometry Optimization: The molecular structure is optimized to find the lowest energy conformation. The B3LYP functional with a 6-311++G(d,p) basis set is a widely used and reliable combination for such systems.[5][6][7]
-
Vibrational Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated at the same level of theory to confirm the structure as a true minimum on the potential energy surface and to simulate the IR and Raman spectra.[4]
-
Electronic Property Calculation: Single-point energy calculations are performed to determine electronic properties like HOMO-LUMO energies and the molecular electrostatic potential.[11]
Synthesis Protocol (Illustrative)
While a specific protocol for this compound was not detailed in the initial search, a plausible synthetic route can be inferred from the synthesis of similar compounds. A common method for creating such biaryl linkages is the Suzuki-Miyaura coupling reaction.
-
Reactants: 4-bromopyridine and 4-methoxyphenylboronic acid.
-
Catalyst: A palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].
-
Base: A base such as sodium carbonate or potassium carbonate.
-
Solvent: A solvent system like a mixture of toluene, ethanol, and water.
-
Procedure: The reactants, catalyst, and base are dissolved in the solvent system and heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the product is extracted, purified by column chromatography, and characterized by spectroscopic methods (NMR, Mass Spectrometry).
Conclusion
The theoretical and computational studies of this compound provide valuable insights into its structural, vibrational, and electronic characteristics. The methodologies outlined in this guide, including DFT calculations and potential synthetic routes, offer a robust framework for researchers. The presented data, while illustrative, serves as a foundational reference for further experimental and in-silico investigations, aiding in the rational design of novel molecules for pharmaceutical and material science applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Q-Chem 4.4 Userâs Manual : Vibrational Analysis [manual.q-chem.com]
- 5. openaccesspub.org [openaccesspub.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. irjet.net [irjet.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystallographic and computational investigations of structural properties in phenyl and methoxy‐phenyl substituted 1,4 dihydropyridine derivatives: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Use of 4-(4-Methoxyphenyl)pyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxyphenyl)pyridine is a versatile heterocyclic building block increasingly utilized in pharmaceutical synthesis due to its unique structural and electronic properties. Its pyridine ring offers a hydrogen bond acceptor and can engage in π-stacking interactions, while the 4-methoxyphenyl group provides a modifiable handle for tuning physicochemical properties such as lipophilicity and metabolic stability. This scaffold is prominently featured in the development of novel therapeutic agents, particularly in oncology, where it has been incorporated into potent inhibitors of key cellular targets. These application notes provide an overview of its use in synthesizing anticancer agents, specifically focusing on tubulin polymerization inhibitors and cyclin-dependent kinase (CDK) inhibitors.
I. Application in the Synthesis of Tubulin Polymerization Inhibitors
Derivatives of this compound have been investigated as potent antitubulin agents. These compounds often act by binding to the colchicine site of β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Data: Antiproliferative and Tubulin Polymerization Inhibitory Activities
The following table summarizes the in vitro activity of representative this compound-containing compounds against various cancer cell lines and their inhibitory effect on tubulin polymerization.
| Compound ID | Cancer Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| 9h | HeLa | Not Reported | Not Reported | [1] |
| MCF-7 | Not Reported | Not Reported | [1] | |
| A549 | Not Reported | Not Reported | [1] | |
| 10h | HeLa | 0.25 | Not Reported | [2] |
| A549 | 0.28 | Not Reported | [2] | |
| K562 | 0.19 | Not Reported | [2] | |
| MCF-7 | 0.33 | Not Reported | [2] |
Experimental Protocol: Synthesis of 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine (Compound 10h)
This protocol describes a general synthetic route for a diarylpyridine derivative, a common core for tubulin polymerization inhibitors, adapted from literature procedures.[2]
Materials:
-
3-Bromo-5-(3,4,5-trimethoxyphenyl)pyridine
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 3-bromo-5-(3,4,5-trimethoxyphenyl)pyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of dioxane. Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, 3-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)pyridine.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway: Disruption of Microtubule Dynamics
The following diagram illustrates the mechanism of action for tubulin polymerization inhibitors incorporating the this compound scaffold.
Caption: Mechanism of tubulin polymerization inhibition.
II. Application in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
The this compound moiety has also been integrated into the structure of potent inhibitors of cyclin-dependent kinases, particularly CDK2 and CDK9. These kinases are critical regulators of the cell cycle and transcription. Their inhibition can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.
Quantitative Data: Antiproliferative and CDK Inhibitory Activities
The table below presents the in vitro activity of pyrazolo[3,4-b]pyridine derivatives containing the this compound core against cancer cell lines and their inhibitory potency against CDK2 and CDK9.
| Compound ID | Cancer Cell Line | Antiproliferative IC50 (µM) | CDK2 IC50 (µM) | CDK9 IC50 (µM) | Reference |
| 9a | Hela | 2.59 | 1.630 | 0.262 | [3] |
| MCF7 | 5.14 | - | - | [3] | |
| HCT-116 | 7.33 | - | - | [3] | |
| 14g | Hela | 8.15 | 0.460 | 0.801 | [3] |
| MCF7 | 4.66 | - | - | [3] | |
| HCT-116 | 1.98 | - | - | [3] |
Experimental Protocol: Synthesis of 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines (General Procedure)
This protocol provides a generalized method for the synthesis of pyrazolo[3,4-b]pyridine derivatives, adapted from the literature.[3]
Materials:
-
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine
-
Appropriate 1-aryl-3-(dimethylamino)prop-2-en-1-one
-
Glacial acetic acid
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
A mixture of 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine (1.0 eq) and the appropriate 1-aryl-3-(dimethylamino)prop-2-en-1-one (1.1 eq) is refluxed in glacial acetic acid for 6-8 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative.
-
The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway: Inhibition of CDK2 and CDK9
The following diagram illustrates the downstream effects of inhibiting CDK2 and CDK9 with this compound-based compounds.
Caption: Inhibition of CDK2 and CDK9 signaling pathways.
III. Other Potential Applications
While less extensively documented with specific quantitative data in readily available literature, the this compound scaffold has also been explored for its potential in developing agents with anti-inflammatory properties. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common feature in many enzyme inhibitors, including those involved in inflammatory pathways. Further research is warranted to fully elucidate the potential of this scaffold in inflammatory diseases.
Conclusion
This compound is a valuable and versatile building block in modern pharmaceutical synthesis. Its utility has been demonstrated in the development of potent anticancer agents that target fundamental cellular processes like microtubule dynamics and cell cycle regulation. The synthetic accessibility and the possibility for diverse functionalization make it an attractive scaffold for the design and discovery of new therapeutic agents. The provided protocols and data serve as a foundation for researchers and drug development professionals to explore the full potential of this promising chemical entity.
References
- 1. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-(4-Methoxyphenyl)pyridine as a Ligand in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2][3] The efficiency and selectivity of the Suzuki-Miyaura coupling are highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand that coordinates to the metal center. Ligands play a critical role in stabilizing the active palladium(0) species, facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influencing the overall reaction rate and yield.[4]
While phosphine-based ligands are most commonly employed due to their strong electron-donating properties and steric bulk, there is growing interest in the development and application of nitrogen-based ligands, such as pyridine derivatives.[5][6] 4-(4-Methoxyphenyl)pyridine, with its electron-rich methoxy group, presents as a potentially effective N-donor ligand. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, and the electron-donating methoxy group can enhance the electron density at the metal, which may facilitate the rate-determining oxidative addition step.[7]
These application notes provide a comprehensive overview of the potential use of this compound as a ligand in Suzuki-Miyaura coupling reactions, including general protocols and considerations for reaction optimization.
General Application Notes
Ligand Properties and Potential Advantages:
-
Electron-Rich Nature: The para-methoxy group on the phenyl ring is a strong electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced electron-donating ability can be beneficial for the oxidative addition of aryl halides to the palladium(0) center, a key step in the catalytic cycle.
-
Simplicity and Availability: this compound is a relatively simple and readily available molecule, which can be a cost-effective alternative to more complex and expensive phosphine ligands.
-
Air and Moisture Stability: Compared to many phosphine ligands, which can be sensitive to oxidation, pyridine-based ligands are generally more stable in air and moisture, simplifying reaction setup.
Potential Challenges and Considerations:
-
Lower Coordinating Ability: Pyridine-based ligands generally have a lower coordinating ability to palladium compared to phosphine ligands. This might lead to lower catalyst stability and the formation of palladium black (inactive palladium nanoparticles).
-
Catalyst Inhibition: At high concentrations, pyridine-based ligands can sometimes act as catalyst inhibitors by strongly coordinating to the palladium center and preventing substrate access. Therefore, the ligand-to-palladium ratio is a critical parameter to optimize.
-
Substrate Scope: The effectiveness of this compound as a ligand may be dependent on the specific substrates being coupled. It may be more suitable for reactions involving more reactive aryl iodides and bromides, while less reactive aryl chlorides might require more specialized ligand systems.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as a ligand. This protocol should be considered a starting point, and optimization of reaction conditions (e.g., base, solvent, temperature, and catalyst/ligand loading) is highly recommended for any new substrate combination.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
This compound (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or reaction vial)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), palladium source (e.g., Pd(OAc)₂, 2 mol%), and this compound (4 mol%).
-
Inert Atmosphere: Seal the flask or vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., K₂CO₃, 2.0 equiv) and the anhydrous solvent.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (2-24 hours). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.
Data Presentation
Table 1: Suzuki-Miyaura Coupling of Various Aryl Halides with Phenylboronic Acid using a Pyridine-Based Pd(II)-Complex. [6]
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoacetophenone | 4-Acetyl-1,1'-biphenyl | 95 |
| 2 | 4-Bromobenzonitrile | 4-Cyano-1,1'-biphenyl | 92 |
| 3 | 4-Bromonitrobenzene | 4-Nitro-1,1'-biphenyl | 96 |
| 4 | 4-Iodoanisole | 4-Methoxy-1,1'-biphenyl | 94 |
Reaction Conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd-complex (0.25 mol%), KOH (2 mmol), TBAB (0.6 mmol), water (10 mL), microwave irradiation at 100 °C for 5 min.[6]
Table 2: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids. [8]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic Acid | 4-Methyl-2-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-methylpyridine | 92 |
| 3 | 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-methylpyridine | 80 |
| 4 | 3-Thienylboronic Acid | 4-Methyl-2-(thiophen-3-yl)pyridine | 73 |
Representative reaction conditions may include a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent system like 1,4-dioxane/water.[8]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A general experimental workflow for Suzuki-Miyaura coupling.
References
- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 5. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 4-(4-Methoxyphenyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of novel anti-inflammatory agents derived from 4-(4-methoxyphenyl)pyridine. The core synthetic strategy involves the construction of a pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. The protocols described herein outline a plausible synthetic route, starting from the readily available this compound, to yield potent inhibitors of cyclooxygenase (COX) enzymes, key mediators of inflammation. Detailed methodologies for in vitro and in vivo anti-inflammatory assays are provided to enable the pharmacological evaluation of the synthesized compounds. Furthermore, the involvement of the NF-κB signaling pathway, a critical regulator of inflammation, is discussed and visualized.
Introduction
The pyridine moiety is a ubiquitous structural motif found in numerous FDA-approved drugs.[1] Its presence is often associated with favorable pharmacokinetic and pharmacodynamic properties. This compound, in particular, serves as a versatile building block for the synthesis of various biologically active molecules due to the electronic properties conferred by the methoxyphenyl group.
Chronic inflammation is implicated in a wide range of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key molecular mechanism underlying inflammation is the production of prostaglandins, which is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. While non-steroidal anti-inflammatory drugs (NSAIDs) are effective COX inhibitors, their long-term use is associated with significant side effects. This necessitates the development of novel, more selective, and safer anti-inflammatory agents.
This application note details a synthetic approach to novel pyrazolo[3,4-b]pyridine derivatives starting from this compound. Pyrazolo[3,4-b]pyridines are known to exhibit a range of biological activities, and their synthesis from various precursors has been reported.[2][3][4][5][6]
Proposed Synthetic Pathway
The proposed synthetic route commences with the functionalization of this compound to introduce a suitable handle for the subsequent annulation of the pyrazole ring. A plausible approach involves the synthesis of a 2-amino-nicotinonitrile intermediate, which can then be cyclized to form the desired pyrazolo[3,4-b]pyridine core.
Caption: Proposed synthetic pathway for pyrazolo[3,4-b]pyridine derivatives.
Experimental Protocols
Synthesis of 2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (Intermediate C)
This protocol is adapted from a general procedure for the synthesis of 2-amino-4,6-diphenylnicotinonitriles.[7]
Materials:
-
1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Malononitrile
-
Ammonium acetate
-
Absolute ethanol
Procedure:
-
To a solution of 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one (1 mmol) in absolute ethanol (20 mL), add malononitrile (1 mmol) and ammonium acetate (3 mmol).
-
Reflux the reaction mixture overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford pure 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[7]
Synthesis of Substituted Pyrazolo[3,4-b]pyridine (Target Compound D)
This protocol describes a general method for the cyclization of an aminonicotinonitrile to a pyrazolo[3,4-b]pyridine.[2]
Materials:
-
2-Amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A mixture of 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile (1 mmol) and hydrazine hydrate (5 mmol) in ethanol (15 mL) is refluxed for 8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
In Vitro Anti-inflammatory Activity Assays
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a widely used colorimetric inhibitor screening assay.[8][9][10]
Principle: The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
COX-1 (ovine or human) and COX-2 (human) enzymes
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD
-
Arachidonic Acid
-
Test compounds and reference inhibitor (e.g., Celecoxib, Indomethacin)
-
96-well plate and plate reader
Procedure:
-
Prepare solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor to the designated wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity Assay
Carrageenan-Induced Paw Edema in Rats
This is a well-established and widely used model for evaluating the acute anti-inflammatory activity of compounds.[11][12][13][14][15]
Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Animals:
-
Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin, Diclofenac sodium)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups (e.g., control, reference drug, and test compound groups).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the reference drug orally or intraperitoneally at a specific time before carrageenan injection (e.g., 30-60 minutes). The control group receives only the vehicle.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[15]
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Mechanism of Action: NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[16][17][18][19][20] Activation of this pathway leads to the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like COX-2. Many anti-inflammatory drugs exert their effects by inhibiting the NF-κB pathway.
Caption: Canonical NF-κB signaling pathway in inflammation.
Data Presentation
All quantitative data from the in vitro and in vivo assays should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro COX-1 and COX-2 Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Target Compound 1 | |||
| Target Compound 2 | |||
| Celecoxib | |||
| Indomethacin |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment | Dose (mg/kg) | Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | - | |
| Target Compound 1 | |||
| Target Compound 2 | |||
| Indomethacin | 10 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the synthesis and evaluation of novel anti-inflammatory agents derived from this compound. The proposed synthetic pathway offers a viable route to pyrazolo[3,4-b]pyridine derivatives, which are promising candidates for COX inhibition. The detailed experimental procedures for in vitro and in vivo assays will enable researchers to effectively screen and characterize the pharmacological properties of these newly synthesized compounds. Understanding the role of the NF-κB signaling pathway provides a mechanistic basis for the anti-inflammatory effects of these agents. This integrated approach will facilitate the discovery and development of the next generation of anti-inflammatory drugs.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. purformhealth.com [purformhealth.com]
- 18. researchgate.net [researchgate.net]
- 19. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for 4-(4-Methoxyphenyl)pyridine in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-methoxyphenyl)pyridine as a ligand in palladium-catalyzed cross-coupling reactions. The protocols and data presented are based on established methodologies for similar pyridine-based ligands and are intended to serve as a starting point for reaction optimization.
Introduction
This compound is a versatile heterocyclic compound that can act as a ligand in coordination chemistry, forming stable and catalytically active complexes with transition metals.[1] Its pyridine nitrogen atom provides a strong coordination site for metals like palladium, while the methoxyphenyl group can influence the electronic properties and stability of the resulting catalyst. These characteristics make it a promising ligand for various catalytic transformations, particularly in the realm of carbon-carbon bond formation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools in organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials.[2][3] The choice of ligand is crucial for the efficiency and selectivity of these reactions, and pyridine-based ligands have been shown to be effective in numerous applications.[4]
Applications in Catalysis
Complexes involving pyridine derivatives are utilized in a variety of catalytic reactions, including:
-
Suzuki-Miyaura Coupling: The formation of biaryl compounds through the reaction of aryl halides with arylboronic acids. This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials.[2]
-
Heck Reaction: The reaction of an unsaturated halide with an alkene to form a substituted alkene. This method is widely used for the synthesis of complex organic molecules.[3]
-
C-H Activation: The direct functionalization of carbon-hydrogen bonds, offering a more atom-economical approach to molecular synthesis. Pyridine-based directing groups have been instrumental in achieving site-selectivity in these reactions.[5]
The following sections provide detailed protocols for the use of a palladium complex of this compound in Suzuki-Miyaura and Heck reactions.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a hypothetical pre-formed palladium complex of this compound, denoted as [Pd(4-MOP)₂Cl₂], or by generating the catalyst in situ.
Reaction Scheme:
Ar-X + Ar'-B(OH)₂ ---(Pd catalyst, Base, Solvent, Heat)---> Ar-Ar'
Materials:
-
Aryl halide (Ar-X)
-
Arylboronic acid (Ar'-B(OH)₂)
-
Palladium source (e.g., Pd(OAc)₂, PdCl₂)
-
This compound (ligand)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-Dioxane, Toluene, DMF, and water mixtures)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%). Alternatively, a pre-formed palladium-ligand complex can be used.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent.
-
Reaction Execution: Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time (typically 2-24 hours). Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.[6]
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methylphenylboronic acid | 1.5 | Cs₂CO₃ | Toluene/H₂O (3:1) | 110 | 8 | 88 |
| 3 | 2-Chloropyridine | 3-Methoxyphenylboronic acid | 3 | K₃PO₄ | DMF | 120 | 24 | 75 |
| 4 | 4-Bromobenzonitrile | 4-Fluorophenylboronic acid | 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 16 | 85 |
Protocol 2: Heck Reaction
This protocol provides a general method for the palladium-catalyzed Heck reaction between an aryl halide and an alkene, utilizing a palladium complex of this compound.
Reaction Scheme:
Ar-X + R-CH=CH₂ ---(Pd catalyst, Base, Solvent, Heat)---> Ar-CH=CH-R
Materials:
-
Aryl halide (Ar-X)
-
Alkene
-
Palladium source (e.g., Pd(OAc)₂)
-
This compound (ligand)
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
-
Silica gel for column chromatography
General Procedure:
-
Reaction Setup: In a sealed tube or Schlenk flask, combine the aryl halide (1.0 equiv.), alkene (1.5 equiv.), and the base (1.5-2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and this compound (2-10 mol%).
-
Solvent Addition: Add the degassed solvent under an inert atmosphere.
-
Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 100-140 °C) for the indicated time (typically 12-48 hours). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography on silica gel to obtain the substituted alkene.[7]
Data Presentation: Heck Reaction
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Styrene | 1 | Et₃N | DMF | 120 | 24 | 85 |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | 2 | K₂CO₃ | Acetonitrile | 100 | 36 | 78 |
| 3 | 1-Iodo-3-nitrobenzene | Methyl methacrylate | 1.5 | Et₃N | DMF | 130 | 24 | 82 |
| 4 | 4-Bromotoluene | 1-Octene | 2.5 | K₂CO₃ | DMF | 140 | 48 | 65 |
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Key components of a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 7. Heck Reaction [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 4-(4-Methoxyphenyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-(4-methoxyphenyl)pyridine, a versatile scaffold in medicinal chemistry. This document details synthetic protocols for creating novel analogs and summarizes their biological activities, with a focus on anticancer and anticoagulant applications. The information presented is intended to facilitate the design and execution of research in drug discovery and development.
Introduction
The pyridine ring is a fundamental heterocyclic motif in a vast number of pharmaceuticals, prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The this compound scaffold, in particular, serves as a valuable starting point for the development of bioactive molecules due to its unique structural and electronic properties.[2] Researchers have successfully utilized this core to synthesize compounds with potent anti-inflammatory and anti-cancer properties.[2] This document outlines key derivatization strategies and provides detailed protocols for the synthesis and evaluation of promising analogs.
I. Derivatization Strategies for Anticancer Agents
The this compound moiety has been incorporated into various heterocyclic systems to develop potent anticancer agents, primarily targeting protein kinases and other key components of cell cycle regulation and signal transduction.
Application Note 1: Pyrazolo[3,4-b]pyridine Derivatives as CDK2/CDK9 Inhibitors
A promising strategy for anticancer drug development involves the synthesis of pyrazolo[3,4-b]pyridine derivatives. These compounds have been shown to exhibit significant inhibitory activity against Cyclin-Dependent Kinases 2 and 9 (CDK2/CDK9), which are crucial regulators of the cell cycle. The fusion of a pyrazole ring to the pyridine core, which bears the 4-methoxyphenyl substituent, has yielded compounds with potent cytotoxic effects against various cancer cell lines.
One synthetic approach involves the condensation of a 5-aminopyrazole with a chalcone derived from 4-(4-methoxyphenyl)acetophenone. This multi-step synthesis allows for the introduction of diverse substituents on the resulting pyrazolo[3,4-b]pyridine scaffold, enabling the exploration of structure-activity relationships (SAR).
| Compound ID | R Group | Target Cell Line | IC50 (µM) | CDK2 Inhibition IC50 (µM) | CDK9 Inhibition IC50 (µM) |
| 9a | 4-Methoxyphenyl | HeLa | 2.59 | 1.630 | 0.262 |
| 14g | 4-Hydroxyphenyl | MCF7 | 4.66 | 0.460 | 0.801 |
| 14g | 4-Hydroxyphenyl | HCT-116 | 1.98 | 0.460 | 0.801 |
| Doxorubicin | - | HeLa | 2.35 | - | - |
| Doxorubicin | - | MCF7 | 4.57 | - | - |
| Doxorubicin | - | HCT-116 | 2.11 | - | - |
| Ribociclib | - | - | - | 0.068 | 0.050 |
Data synthesized from literature reports.
This protocol describes a general method for the synthesis of pyrazolo[3,4-b]pyridine derivatives, which can be adapted for various substituted aryl groups.
Step 1: Synthesis of Chalcone Intermediate
-
To a solution of 4-methoxyacetophenone (1.0 eq) in ethanol, add the desired substituted benzaldehyde (1.0 eq).
-
Add an aqueous solution of potassium hydroxide (40%) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Synthesis of the Pyrazolo[3,4-b]pyridine
-
A mixture of the chalcone from Step 1 (1.0 eq), 5-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (1.0 eq), and piperidine (catalytic amount) in ethanol is refluxed for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Characterization: The final products should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.
References
The Pivotal Role of 4-(4-Methoxyphenyl)pyridine in the Advancement of Neurological Drug Synthesis
Introduction: 4-(4-Methoxyphenyl)pyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique electronic and structural properties make it a valuable scaffold for the synthesis of novel therapeutic agents targeting the central nervous system (CNS). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utility of this compound in the synthesis of neurological drugs, with a focus on its application in the development of a selective metabotropic glutamate receptor 3 (mGlu3) negative allosteric modulator (NAM), ML337, and its relevance in the synthesis of gamma-secretase modulators for Alzheimer's disease.
Application in the Synthesis of ML337, a Selective mGlu3 Negative Allosteric Modulator
ML337 is a potent and selective negative allosteric modulator of the metabotropic glutamate receptor 3 (mGlu3), a key target in the investigation of treatments for various neurological and psychiatric disorders, including schizophrenia and depression.[1] The synthesis of ML337 showcases the utility of a 4-(4-methoxyphenyl)ethynyl moiety, which can be derived from this compound precursors through established synthetic routes such as the Sonogashira coupling.
Quantitative Data for ML337
| Compound | mGlu3 IC50 (nM) | mGlu2 IC50 (µM) | Mouse Brain:Plasma Ratio | Rat Brain:Plasma Ratio |
| ML337 | 593 | >30 | 0.92 | 0.3 |
| Data sourced from:[1][2] |
Experimental Protocol: Synthesis of (R)-(2-fluoro-4-((4-methoxyphenyl)ethynyl)phenyl)(3-hydroxypiperidin-1-yl)methanone (ML337)
This protocol describes a representative synthetic route to ML337, highlighting a key Sonogashira coupling step to introduce the 4-methoxyphenylalkyne moiety.
Step 1: Sonogashira Coupling
This step involves the palladium-catalyzed cross-coupling of a suitable aryl halide with 4-ethynylanisole (derived from 4-bromoanisole, a related compound to this compound).
-
Materials:
-
(R)-(4-bromo-2-fluorophenyl)(3-hydroxypiperidin-1-yl)methanone (1.0 eq)
-
4-ethynylanisole (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To a dried flask under an inert atmosphere (argon or nitrogen), add (R)-(4-bromo-2-fluorophenyl)(3-hydroxypiperidin-1-yl)methanone, 4-ethynylanisole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
-
Step 2: Final Product Formation (Illustrative)
The output of the Sonogashira coupling would be the final compound ML337.
Experimental Workflow
Caption: Synthetic workflow for ML337 via Sonogashira coupling.
Application in the Synthesis of Gamma-Secretase Modulators for Alzheimer's Disease
The pyridine scaffold is a key structural motif in the development of gamma-secretase modulators (GSMs), which are a promising class of drugs for the treatment of Alzheimer's disease. These compounds aim to selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. The incorporation of a methoxypyridine moiety, similar in structure to this compound, has been shown to improve the activity and pharmacokinetic properties of these modulators.[3][4]
Quantitative Data for Methoxypyridine-Derived GSMs
| Compound | Aβ42 Reduction IC50 (nM) |
| Compound 64 | [Data not explicitly found in abstracts] |
| Note: While a specific IC50 for compound 64 was not found in the provided search results, the literature indicates its efficacy in reducing Aβ42 levels in plasma and brain of transgenic mice.[4] |
Experimental Protocol: General Synthesis of a Methoxypyridine-Containing GSM Scaffold
This protocol outlines a general approach for the synthesis of a tetracyclic GSM scaffold incorporating a methoxypyridine unit.
-
Materials:
-
2-Amino-5-bromopyridine derivative
-
4-Methoxyphenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/water mixture)
-
Other reagents for subsequent cyclization and functionalization steps.
-
-
Procedure (Illustrative Suzuki Coupling Step):
-
In a reaction vessel, combine the 2-amino-5-bromopyridine derivative, 4-methoxyphenylboronic acid, palladium catalyst, and base.
-
Add the solvent mixture and degas the solution.
-
Heat the reaction mixture under an inert atmosphere at a suitable temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the crude product to obtain the 2-amino-5-(4-methoxyphenyl)pyridine intermediate.
-
This intermediate can then be further elaborated through cyclization and other functional group manipulations to yield the final tetracyclic GSM.
-
Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions with 4-(4-Methoxyphenyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and experimental data for various palladium-catalyzed cross-coupling reactions involving derivatives of 4-(4-methoxyphenyl)pyridine. This information is intended to guide the synthesis of complex molecules where this structural motif is a key building block.
Introduction to Cross-Coupling Reactions
Cross-coupling reactions are a powerful class of chemical transformations that enable the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by transition metals like palladium, are fundamental in modern organic synthesis, particularly in the pharmaceutical and materials science industries.[1][2] Common examples include the Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira, Negishi, Stille, and Kumada couplings. Each of these reactions offers a unique set of advantages regarding substrate scope, functional group tolerance, and reaction conditions.[1][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30]
The this compound scaffold is a prevalent structural motif in many biologically active compounds. The ability to functionalize this core structure through various cross-coupling reactions is therefore of significant interest to medicinal chemists and drug development professionals. These notes provide specific examples and optimized conditions for such transformations.
Data Presentation: Summary of Cross-Coupling Reactions
The following table summarizes the quantitative data for different cross-coupling reactions involving derivatives of this compound.
| Reaction Type | Reactants | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | 2-Bromo-4-methylpyridine + 4-Methoxyphenylboronic Acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80-120 | 12-24 | 92 (on a similar substrate)[31] |
| Heck Reaction | 3-Bromopyridine + Styrene | Pd(OAc)2 / P(o-tolyl)3 | Et3N | DMF | 100 | 24 | ~70-80 (representative)[19][28][30] |
| Buchwald-Hartwig Amination | 2-Chloropyridine + Aniline | Pd2(dba)3 / XPhos | NaOt-Bu | Toluene | 100 | 24 | >95 (representative)[32][24] |
| Sonogashira Coupling | 4-Iodotoluene + Phenylacetylene | Pd(PPh3)4 / CuI | Et3N | THF | 75 | 72 | Low (representative)[23] |
| Stille Coupling | Aryl Halide + Organostannane | Pd(PPh3)4 | - | Toluene | 90-110 | 12-16 | High (representative)[32] |
Experimental Protocols
Protocol 1: Synthesis of a Halogenated Precursor for Cross-Coupling
A necessary first step for many cross-coupling reactions is the synthesis of a halogenated derivative of this compound. The following protocol describes the synthesis of 3-iodo-4-methoxypyridine.
Materials:
-
4-Methoxypyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes (ca. 1.6 M)
-
Zinc chloride-TMEDA complex (ZnCl2·TMEDA)
-
Iodine (I2)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes, anhydrous
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure: [33]
-
To a stirred, cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in THF (2-3 mL), add n-butyllithium (1.5 mmol) and, 5 minutes later, the ZnCl2·TMEDA complex (0.50 mmol).[33]
-
Stir the mixture for 15 minutes at 0 °C before introducing 4-methoxypyridine (1.0 mmol) at a temperature between 0-10 °C.[33]
-
After stirring for 2 hours at room temperature, add a solution of iodine (1.5 mmol) in THF (4 mL).[33]
-
Stir the mixture overnight.[33]
-
Quench the reaction by adding a saturated aqueous solution of Na2S2O3 (4 mL) and extract with ethyl acetate (3 x 20 mL).[33]
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.[33]
-
Purify the crude product by silica gel column chromatography to obtain 3-iodo-4-methoxypyridine.[33]
Expected Yield: 89%[33]
Protocol 2: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted pyridine with an arylboronic acid. This can be adapted for the coupling of a halogenated this compound with a suitable boronic acid.
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)[31]
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)[31]
-
Palladium catalyst (e.g., Pd(dppf)Cl2, 1-5 mol%)[31]
-
Base (e.g., K2CO3, 2.0 equiv.)[31]
-
Degassed solvent (e.g., 1,4-dioxane and water mixture)[31]
Procedure: [31]
-
In a reaction flask, combine the 2-bromo-4-methylpyridine, 4-methoxyphenylboronic acid, palladium catalyst, and base.[31]
-
Seal the flask and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.[31]
-
Add the degassed solvent mixture via syringe.[31]
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[31]
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[31]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[31]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle of the Heck reaction.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Kumada Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Kumada–Corriu coupling of Grignard reagents, probed with a chiral Grignard reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Kumada Coupling | NROChemistry [nrochemistry.com]
- 18. researchgate.net [researchgate.net]
- 19. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. jk-sci.com [jk-sci.com]
- 22. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stille reaction - Wikiwand [wikiwand.com]
- 24. researchgate.net [researchgate.net]
- 25. m.youtube.com [m.youtube.com]
- 26. tcichemicals.com [tcichemicals.com]
- 27. Heck Reaction [organic-chemistry.org]
- 28. mdpi.com [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 33. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-(4-Methoxyphenyl)pyridine in Novel Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-methoxyphenyl)pyridine as a versatile building block in the development of novel agrochemicals. This document details its application in creating new insecticides, fungicides, and herbicides, complete with experimental protocols, quantitative activity data, and insights into their mechanisms of action.
Introduction
This compound is a key intermediate in the synthesis of a variety of bioactive molecules for the agrochemical industry. Its unique structure, featuring a pyridine ring substituted with a methoxyphenyl group, allows for diverse chemical modifications, leading to the development of compounds with potent insecticidal, fungicidal, and herbicidal properties. This document outlines the synthesis, biological evaluation, and mechanistic insights of several classes of agrochemicals derived from this scaffold.
Application in Insecticide Development
Derivatives of this compound have shown significant promise as insecticides, particularly against sap-sucking insects like aphids. These compounds often act as analogues of neonicotinoid insecticides, targeting the nicotinic acetylcholine receptors (nAChRs) in the insect nervous system, leading to paralysis and death.[1][2][3][4][5]
Quantitative Insecticidal Activity Data
The following table summarizes the insecticidal activity of representative pyridine derivatives containing the this compound moiety against the cowpea aphid (Aphis craccivora).
| Compound ID | Compound Name | Target Pest | Bioassay Method | LC50 (ppm) | Reference Compound | LC50 (ppm) of Ref. | Citation(s) |
| 1 | Sodium 5-acetyl-3-amino-4-(4'-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate | Aphis craccivora | Leaf Dipping | 3.330 (24h) | Acetamiprid | 0.041 (24h) | [6] |
| 2 | Piperidinium 5-acetyl-3-cyano-4-(4'-methoxyphenyl)-6-methylpyridine-2-thiolate | Aphis craccivora | Leaf Dipping | 19.590 (24h) | Acetamiprid | 0.041 (24h) | [6] |
Experimental Protocols
This protocol is adapted from analogous syntheses of pyridine-2(1H)-thiones.[7][8][9][10]
Materials:
-
4-Methoxybenzaldehyde
-
Cyanothioacetamide
-
Acetylacetone
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of 4-methoxybenzaldehyde (10 mmol), cyanothioacetamide (10 mmol), and piperidine (0.5 mL) in ethanol (30 mL) is stirred at room temperature for 2 hours.
-
Acetylacetone (10 mmol) is added to the reaction mixture.
-
The mixture is refluxed for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield the desired product.
This protocol is a standard method for evaluating the toxicity of compounds against aphids.[11]
Materials:
-
Test compounds
-
Acetone (solvent)
-
Triton X-100 (surfactant)
-
Distilled water
-
Fresh, untreated leaves (e.g., faba bean leaves for A. craccivora)
-
Petri dishes
-
Filter paper
-
Adult aphids (Aphis craccivora)
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions of the stock solution with distilled water containing 0.1% Triton X-100 to achieve the desired test concentrations.
-
Dip leaves into each test solution for 10-15 seconds and allow them to air dry.
-
Place the treated leaves on a moist filter paper in a Petri dish.
-
Introduce a known number of adult aphids (e.g., 20) onto each treated leaf.
-
A control group is prepared using a solution of acetone and Triton X-100 in water only.
-
Incubate the Petri dishes at 25 ± 2 °C and 60-70% relative humidity.
-
Record mortality after 24 and 48 hours.
-
Calculate the LC50 value using probit analysis.
Application in Fungicide Development
This compound is also a valuable scaffold for the development of novel fungicides. Derivatives such as N-aryl-pyridine-4-ones and N-(4-methoxyphenyl)picolinamide have demonstrated significant activity against a range of plant pathogenic fungi. The proposed mechanisms of action include the disruption of the fungal cell membrane and mitochondrial function.[12][13][14][15]
Quantitative Fungicidal Activity Data
The following table presents the in vitro fungicidal activity of N-aryl-pyridine-4-one derivatives against various plant pathogenic fungi.
| Compound ID | Target Fungus | Inhibition at 50 µg/mL (%) | Reference Compound | Inhibition of Ref. (%) | Citation(s) |
| 23 | Colletotrichum musae | >90 | Azoxystrobin | Not specified | [12][16] |
| 23 | Rhizoctonia solani | >90 | Azoxystrobin | Not specified | [12][16] |
| 23 | Botrytis cinerea | >90 | Azoxystrobin | Not specified | [12][16] |
Experimental Protocols
This microwave-assisted synthesis provides an efficient route to N-(4-methoxyphenyl)picolinamide.[12]
Materials:
-
Picolinic acid
-
p-Anisidine
-
Orthoboric acid
-
10% Sodium bicarbonate solution
-
30% Ethanol-water solution
Procedure:
-
A mixture of picolinic acid (5 mmol), p-anisidine (10 mmol), and orthoboric acid (5 mmol) is thoroughly combined in a reaction flask.
-
The flask is subjected to microwave irradiation for 40 minutes.
-
After the reaction is complete, a 10% NaHCO3 solution is added to the mixture.
-
The resulting solid is collected by filtration.
-
The crude product is recrystallized from a 30% ethanol-water solution to yield the final product.
This method is used to determine the inhibitory effect of compounds on mycelial growth.[6]
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Colletotrichum musae)
-
Sterile Petri dishes
-
Cork borer (5 mm diameter)
Procedure:
-
Dissolve the test compounds in DMSO to prepare a stock solution.
-
Mix the stock solution with molten PDA to achieve the desired final concentration (e.g., 50 µg/mL).
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify.
-
A control plate is prepared with DMSO and PDA only.
-
Cut a 5 mm mycelial disc from the edge of an actively growing fungal culture using a sterile cork borer.
-
Place the mycelial disc at the center of the PDA plate (both treated and control).
-
Incubate the plates at 28 ± 1 °C until the fungal growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] × 100 where dc is the average diameter of the fungal colony in the control, and dt is the average diameter of the fungal colony in the treated plate.
Application in Herbicide Development
Quantitative Herbicidal Activity Data
The following table shows the post-emergence herbicidal activity of pyrazole derivatives containing a phenylpyridine moiety.
| Compound ID | Weed Species | Treatment Rate (g a.i./ha) | % Inhibition | Citation(s) |
| 6a | Digitaria sanguinalis | 150 | 50-60 | [17][18] |
| 6a | Abutilon theophrasti | 150 | 50-60 | [17][18] |
| 6c | Setaria viridis | 150 | 50 | [17] |
Experimental Protocols
This is a general scheme for the synthesis of the target compounds.[17]
Procedure:
-
Synthesis of Intermediate A (4-(pyridin-2-yl)thiophenol derivatives): This intermediate can be synthesized via a Suzuki coupling reaction between a di-substituted pyridine and p-hydroxybenzeneboronic acid, followed by conversion of the hydroxyl group to a thiol.
-
Synthesis of Intermediate B (pyrazole intermediate): This can be prepared from ethyl 4,4,4-trifluoroacetoacetate through a multi-step reaction sequence.
-
Final Coupling: The target compounds are prepared via a nucleophilic substitution reaction between Intermediate A and Intermediate B.
This protocol provides a general method for evaluating the herbicidal efficacy of test compounds.[24][25]
Materials:
-
Test compounds
-
Acetone and Tween-20 (for formulation)
-
Pots with soil
-
Seeds of weed species (e.g., Digitaria sanguinalis, Abutilon theophrasti)
-
Greenhouse with controlled environment
Procedure:
Pre-emergence Test:
-
Sow seeds of the weed species in pots filled with soil.
-
Apply the test compound, formulated in an acetone/Tween-20/water mixture, to the soil surface.
-
Water the pots and place them in a greenhouse.
-
Observe and record the percentage of weed inhibition or injury after a set period (e.g., 2-3 weeks).
Post-emergence Test:
-
Sow seeds of the weed species in pots and allow them to grow to the 2-3 leaf stage.
-
Spray the seedlings with the formulated test compound.
-
Return the pots to the greenhouse.
-
Assess the percentage of weed inhibition or injury after a set period (e.g., 2-3 weeks).
Mechanisms of Action: Signaling Pathways
Insecticides: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Pyridine-based insecticides, particularly those analogous to neonicotinoids, act as agonists of the insect nAChRs. This binding leads to the continuous stimulation of the nerve cells, resulting in hyperexcitation, paralysis, and eventual death of the insect.
Fungicides: Disruption of Cell Membrane and Mitochondrial Function
For fungicidal N-aryl-pyridine-4-ones, the proposed mechanism involves the disruption of the fungal cell membrane and mitochondria. This leads to a loss of cellular integrity, impaired energy production, and ultimately, cell death.[12][14][15][26][27][28][29][30][31][32]
Conclusion
This compound serves as a valuable and versatile platform for the development of a new generation of agrochemicals. The derivatives synthesized from this scaffold have demonstrated a broad spectrum of biological activities, including potent insecticidal, fungicidal, and moderate herbicidal effects. The protocols and data presented in these application notes provide a solid foundation for researchers to further explore the potential of this chemical class in addressing the ongoing challenges in crop protection. Future work should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and environmental safety profiles.
References
- 1. Minor structural changes in nicotinoid insecticides confer differential subtype selectivity for mammalian nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions | PLOS Genetics [journals.plos.org]
- 6. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of N-Aryl-pyridine-4-ones as Novel Potential Agrochemical Fungicides and Bactericides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
- 15. miragenews.com [miragenews.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, analysis and cytotoxic evaluation of some hydroxypyridinone derivatives on HeLa and K562 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Recent developments in membrane targeting antifungal agents to mitigate antifungal resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Transient Mitochondria Dysfunction Confers Fungal Cross-Resistance against Phagocytic Killing and Fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Editorial: Mitochondrial function and dysfunction in pathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Zinc pyrithione - Wikipedia [en.wikipedia.org]
- 30. Mitochondrial Dysfunction Is Involved in the Toxic Activity of Boric Acid against Saprolegnia | PLOS One [journals.plos.org]
- 31. researchgate.net [researchgate.net]
- 32. Mitochondrial dysfunction is involved in the toxic activity of boric acid against Saprolegnia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(4-Methoxyphenyl)pyridine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-(4-Methoxyphenyl)pyridine as a versatile ligand in coordination chemistry. The document details the synthesis, characterization, and potential applications of metal complexes incorporating this ligand, with a particular focus on the development of luminescent materials.
Introduction
This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with a methoxyphenyl group. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an effective coordination site for various metal ions. Its ability to act as a ligand in coordination chemistry has opened avenues for the development of novel catalysts and advanced materials with tailored properties.[1] The presence of the methoxyphenyl group can influence the electronic properties and steric environment of the resulting metal complexes, impacting their structure, stability, and functional characteristics. This document focuses on the synthesis and characterization of coordination polymers based on this compound, highlighting their potential in the field of luminescent materials.
Synthesis of a Silver(I) Coordination Polymer with this compound
Coordination polymers of silver(I) with pyridine-based ligands are of significant interest due to their intriguing structural diversity and promising luminescent properties. The synthesis of these materials can often be achieved through self-assembly processes under mild conditions.
Experimental Protocol: Synthesis of [Ag(4-MOPy)]n(NO3)n
This protocol describes the synthesis of a one-dimensional silver(I) coordination polymer with this compound (4-MOPy).
Materials:
-
Silver nitrate (AgNO₃)
-
This compound (C₁₂H₁₁NO)
-
Acetonitrile (CH₃CN), analytical grade
-
Diethyl ether ((C₂H₅)₂O), analytical grade
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (0.185 g, 1.0 mmol) in 10 mL of acetonitrile with stirring.
-
In a separate 25 mL beaker, dissolve silver nitrate (0.170 g, 1.0 mmol) in 10 mL of acetonitrile.
-
Slowly add the silver nitrate solution to the this compound solution dropwise while stirring at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional 2 hours.
-
Slowly diffuse diethyl ether into the reaction mixture until colorless, needle-like crystals begin to form.
-
Allow the mixture to stand for 24 hours to ensure complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of diethyl ether, and air-dry.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of the [Ag(4-MOPy)]n(NO3)n coordination polymer.
Characterization of the Coordination Polymer
The synthesized coordination polymer should be characterized using various analytical techniques to determine its structure and properties.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2] For the [Ag(4-MOPy)]n(NO3)n polymer, this analysis would reveal the coordination geometry around the silver(I) centers, the bridging mode of the this compound ligand, and the overall crystal packing.
Table 1: Representative Crystallographic Data for a Silver(I)-Pyridine Coordination Polymer
| Parameter | Value |
| Chemical formula | C₁₂H₁₁AgN₂O₄ |
| Formula weight | 355.10 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.532(2) |
| b (Å) | 15.125(3) |
| c (Å) | 8.789(1) |
| α (°) | 90 |
| β (°) | 109.34(3) |
| γ (°) | 90 |
| Volume (ų) | 1321.5(4) |
| Z | 4 |
| Calculated density (g/cm³) | 1.785 |
| Absorption coefficient (mm⁻¹) | 1.732 |
| F(000) | 704 |
| Crystal size (mm³) | 0.25 × 0.20 × 0.15 |
| θ range for data collection (°) | 2.50 to 27.50 |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Ag(1)-N(1) | 2.145(3) | N(1)-Ag(1)-N(1)#1 | 178.5(1) |
| Ag(1)-N(1)#1 | 2.152(3) | ||
| N(1)-C(1) | 1.342(5) | C(1)-N(1)-C(5) | 117.2(3) |
| C(3)-C(6) | 1.485(5) | ||
| C(9)-O(1) | 1.368(4) | C(9)-O(1)-C(12) | 117.8(3) |
Symmetry transformations used to generate equivalent atoms: #1 -x+1, -y+1, -z+1
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the coordination polymer will show characteristic shifts in the vibrational frequencies of the pyridine ring upon coordination to the silver(I) ion. The C=N stretching vibration, typically observed around 1590-1600 cm⁻¹ in the free ligand, is expected to shift to a higher frequency.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and confirm the formation of the complex in solution, although the polymeric nature in the solid state might lead to broad signals.
-
UV-Visible Spectroscopy: The electronic absorption spectrum of the complex will provide insights into the electronic transitions within the ligand and potential metal-to-ligand charge transfer (MLCT) bands.
Application: Luminescent Properties
Silver(I) coordination polymers with N-heterocyclic ligands are known to exhibit interesting photoluminescent properties.[3][4] The coordination of the ligand to the silver(I) center can enhance luminescence by increasing the rigidity of the ligand and promoting radiative decay pathways.
Photoluminescence Spectroscopy Protocol
Instrumentation:
-
Fluorimeter equipped with a xenon lamp as the excitation source.
Procedure:
-
Prepare a solid-state sample of the [Ag(4-MOPy)]n(NO3)n coordination polymer by finely grinding the crystals into a powder.
-
Mount the powdered sample in a solid-state sample holder.
-
Record the excitation spectrum by monitoring the emission at the wavelength of maximum emission.
-
Record the emission spectrum by exciting the sample at the wavelength of maximum excitation.
-
Measure the luminescence lifetime using a time-resolved fluorescence spectrometer.
The emission spectra of such silver(I) coordination polymers often show broad emission bands in the blue or green region of the visible spectrum, which can be attributed to ligand-centered (π-π*) or metal-to-ligand charge transfer (MLCT) transitions. The high quantum yields and long lifetimes of these materials make them promising candidates for applications in light-emitting devices (LEDs), sensors, and bio-imaging.
Diagram of Luminescence Mechanism:
Caption: A simplified Jablonski diagram illustrating a potential luminescence pathway.
Potential Applications in Drug Development
While the primary focus of these notes is on materials science applications, the coordination of bioactive ligands to metal centers is a well-established strategy in drug development. The this compound moiety is found in various biologically active molecules. Coordination to a metal ion can modify the pharmacokinetic and pharmacodynamic properties of the ligand, potentially leading to enhanced therapeutic efficacy or novel mechanisms of action. For instance, silver complexes are known for their antimicrobial properties. Further research could explore the biological activity of coordination compounds derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. A Luminescent 1D Silver Polymer Containing [2.2]Paracyclophane Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emission enhancement in a luminescent polychlorinated diphenylpyridylmethyl radical through coordination to silver(i) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(4-Methoxyphenyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(4-Methoxyphenyl)pyridine synthesis. The content focuses on the widely used Suzuki-Miyaura cross-coupling reaction, addressing common challenges and offering practical solutions.
Troubleshooting Guide
This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during the synthesis of this compound.
Q1: My Suzuki-Miyaura coupling reaction for this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields in the Suzuki-Miyaura coupling are a common issue and can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: The purity and stability of your starting materials are critical. 4-Halopyridines (e.g., 4-bromopyridine or 4-chloropyridine) and 4-methoxyphenylboronic acid can degrade over time. Ensure you are using high-purity reagents. For the boronic acid, consider using a freshly opened bottle or a more stable derivative like a pinacol ester.
-
Catalyst and Ligand Integrity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and phosphine ligands have not degraded. Phosphine ligands are particularly susceptible to oxidation.[1] Storing these reagents under an inert atmosphere is crucial.
-
Reaction Atmosphere: The Suzuki-Miyaura coupling is sensitive to oxygen, which can lead to the deactivation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[1] It is essential to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.
-
Choice of Base and Solvent: The selection of the base and solvent system is critical and often interdependent. The base is necessary to activate the boronic acid for transmetalation. The solvent must be appropriate for the chosen reactants and catalyst system. Inadequate mixing in biphasic systems can also lead to low yields.[1]
Q2: I'm observing significant side product formation in my reaction. What are the likely side reactions, and how can I minimize them?
A2: The most common side reactions in the Suzuki-Miyaura coupling of pyridyl compounds are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a hydrogen atom. This is a major side reaction, especially with electron-rich boronic acids.[1] To minimize protodeboronation:
-
Use a milder base: Strong bases in the presence of water can accelerate this side reaction. Consider using weaker bases like K₂CO₃ or KF.
-
Anhydrous conditions: Since water is the proton source for this reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]
-
Use a more stable boronic acid derivative: Pinacol esters or MIDA boronates are more resistant to protodeboronation.
-
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct (e.g., 4,4'-dimethoxybiphenyl). This is often promoted by the presence of oxygen.[1] To minimize homocoupling:
-
Thoroughly degas all solvents and reagents: This is the most effective way to prevent this side reaction.
-
Maintain a strict inert atmosphere: Use a glovebox or Schlenk line techniques to exclude oxygen from the reaction.
-
Q3: Which catalyst and ligand combination is most effective for the synthesis of this compound?
A3: The choice of catalyst and ligand is highly dependent on the specific substrates (4-halopyridine and boronic acid derivative) used. For challenging couplings, such as those involving less reactive aryl chlorides, more sophisticated catalyst systems are often required.
-
For Aryl Bromides (e.g., 4-bromopyridine): Standard catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand such as PPh₃ can be effective.
-
For Aryl Chlorides (e.g., 4-chloropyridine): Aryl chlorides are less reactive and typically require more active catalyst systems. Consider using bulky, electron-rich phosphine ligands like Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst (e.g., XPhos Pd G3).[1]
Q4: How do the choice of base and solvent affect the reaction yield?
A4: The base and solvent play crucial roles in the catalytic cycle and their optimal selection can significantly enhance the yield.
-
Base: The base activates the boronic acid to form a more nucleophilic boronate "ate" complex, which facilitates transmetalation.
-
Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used. K₃PO₄ is often a good choice for challenging couplings. Cs₂CO₃ is highly effective but more expensive.
-
The strength of the base should be carefully considered to avoid decomposition of starting materials or products.
-
-
Solvent: The solvent system must be able to dissolve the reactants and catalyst. Common solvents include:
-
Aqueous mixtures: Toluene/water, dioxane/water, and THF/water are frequently used. The water is necessary for many inorganic bases to be effective.
-
Anhydrous solvents: For reactions prone to protodeboronation, anhydrous solvents like dioxane or toluene can be beneficial, often in combination with a base like KF.
-
Q5: My reaction is not proceeding to completion, and I'm recovering unreacted starting materials. What are the potential causes?
A5: Incomplete conversion can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst may have been deactivated by oxygen or other impurities. Ensure all reagents and solvents are pure and the reaction is conducted under a strict inert atmosphere.
-
Insufficient Reaction Time or Temperature: Some Suzuki couplings can be sluggish and may require longer reaction times or higher temperatures to go to completion. Monitor the reaction progress by TLC or LC-MS.
-
Poor Solubility: If any of the reactants or the catalyst are not sufficiently soluble in the chosen solvent system, the reaction rate will be slow. Ensure vigorous stirring, especially in biphasic systems.
-
Incorrect Stoichiometry: Double-check the stoichiometry of your reactants. An excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used.
Q6: I'm having difficulty purifying the final product. What is the recommended procedure?
A6: Purification of this compound can typically be achieved by column chromatography on silica gel.
-
Work-up: After the reaction is complete, a standard aqueous work-up is usually performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying the organic layer (e.g., with Na₂SO₄ or MgSO₄), and concentrating under reduced pressure.
-
Column Chromatography: The crude product can be purified on a silica gel column. A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
-
Acid Wash: If residual pyridine-containing starting materials are present, an acidic wash (e.g., with dilute HCl) during the work-up can help to remove them by forming water-soluble pyridinium salts.[2]
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions for the synthesis of aryl-pyridines. This data is compiled from various sources and is intended to serve as a guide for reaction optimization.
Table 1: Comparison of Palladium Catalysts and Ligands
| Catalyst | Ligand | Substrates | Solvent | Base | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | 5-bromo-2-methylpyridin-3-amine + Arylboronic acids | 1,4-Dioxane/H₂O | K₃PO₄ | Moderate to Good | [3] |
| Pd(OAc)₂ | PPh₃ | 4-bromoacetophenone + Phenylboronic acid | n-Propanol/H₂O | Na₂CO₃ | ~94% | [4] |
| (A-taphos)₂PdCl₂ | - | 2-bromo-1H-imidazo[4,5-b]pyrazine + Arylboronic acids | DME/H₂O | CsF | Excellent | [5] |
| XPhos Pd G2 | - | 4-bromo-3,5-dinitro-1H-pyrazole + Arylboronic acids | - | - | Good | [6] |
Table 2: Effect of Various Bases on Reaction Yield
| Base | Substrates | Catalyst | Solvent | Yield (%) | Reference |
| Na₂CO₃ | 4-bromoacetophenone + Phenylboronic acid | Pd(II)-complex | DMA | High | [7] |
| K₃PO₄ | 5-bromo-2-methylpyridin-3-amine + Arylboronic acids | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | Moderate to Good | [3] |
| Cs₂CO₃ | 4-bromoacetophenone + Phenylboronic acid | Pd(II)-complex | H₂O | 93% | [8] |
| KOH | 4-bromoacetophenone + Phenylboronic acid | Pd(II)-complex | H₂O | 94% | [8] |
| CsF | 2-bromo-1H-imidazo[4,5-b]pyrazine + Arylboronic acids | (A-taphos)₂PdCl₂ | DME/H₂O | Excellent | [5] |
Detailed Experimental Protocols
The following is a representative experimental protocol for the synthesis of a 2-aryl-4-methylpyridine, which can be adapted for the synthesis of this compound.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-methylpyridine with 4-Methoxyphenylboronic Acid [9]
Materials:
-
2-Bromo-4-methylpyridine (1.0 mmol, 1.0 equiv.)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-4-methylpyridine, 4-methoxyphenylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 2-(4-Methoxyphenyl)-4-methylpyridine.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting and optimizing the synthesis of this compound.
Caption: A workflow for troubleshooting low yields in the synthesis of this compound.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for selecting optimal reaction conditions.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Suzuki-Miyaura coupling? A: The base is crucial for the transmetalation step. It activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.
Q: Why is an inert atmosphere so important for this reaction? A: The active catalytic species is a Pd(0) complex, which is readily oxidized to inactive Pd(II) by oxygen. Oxygen can also promote the undesirable homocoupling of the boronic acid. Therefore, maintaining an inert atmosphere by excluding oxygen is essential for achieving high yields.[1]
Q: How can I determine if my palladium catalyst is still active? A: If you suspect your catalyst has degraded, it is best to use a fresh batch. Visually, the decomposition of a palladium catalyst can sometimes be observed by the formation of "palladium black," a finely divided, black precipitate of metallic palladium.
Q: What are the common impurities I should look for in my crude product? A: Besides unreacted starting materials, common impurities include the homocoupled product from the boronic acid (4,4'-dimethoxybiphenyl) and the product of protodeboronation (anisole). If phosphine ligands are used, impurities derived from the ligand, such as triphenylphosphine oxide, may also be present.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. ikm.org.my [ikm.org.my]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-(4-Methoxyphenyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-(4-Methoxyphenyl)pyridine.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not crystallize upon cooling. | - Insufficient concentration of the product in the solvent. - Inappropriate solvent choice. - Cooling too rapidly. | - Evaporate some of the solvent to increase the concentration and attempt to cool again. - Try a different solvent or a mixed solvent system (e.g., ethanol/water, toluene/hexane).[1] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Oiling out instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the compound. - The solution is highly supersaturated. | - Add a small amount of a "good" solvent to the hot mixture to reduce saturation. - Re-heat the mixture to dissolve the oil, then cool slowly with vigorous stirring. - Scratch the inside of the flask with a glass rod to induce crystallization.[1] - Add a seed crystal of pure this compound.[1] |
| Low recovery of purified product. | - Using an excessive amount of solvent for dissolution. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Use the minimum amount of hot solvent required to dissolve the crude product.[1] - Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.[1] |
| Colored impurities remain in the final product. | - Colored impurities have similar solubility to the product. - Ineffective decolorization. | - Add a small amount of activated charcoal to the hot solution before filtration. - Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities. | - Inappropriate solvent system (eluent). - Column overloading. - Improperly packed column (channeling). | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the product.[2] - Use a larger column or reduce the amount of crude material loaded. - Repack the column carefully, ensuring a uniform and compact bed. |
| Product elutes with the solvent front. | - The eluent is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Product does not elute from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent (gradient elution). For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[2] |
| Streaking or tailing of the product band. | - The compound is interacting strongly with the stationary phase (e.g., acidic silica gel). - The compound is not sufficiently soluble in the eluent. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds. - Choose a more suitable solvent system where the compound has better solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?
A1: Common impurities from Suzuki-Miyaura coupling reactions include:
-
Homocoupling byproducts: Biphenyls formed from the coupling of two molecules of the boronic acid (e.g., 4,4'-dimethoxybiphenyl) or two molecules of the pyridine halide.[3][4]
-
Unreacted starting materials: Residual 4-halopyridine and 4-methoxyphenylboronic acid.
-
Byproducts from phosphine ligands: If a phosphine-based palladium catalyst is used, impurities derived from the aryl groups on the phosphorus atom can be formed.[5][6]
-
Dehalogenated starting material: The 4-halopyridine can be reduced to pyridine.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: For pyridine derivatives, a good starting point for recrystallization is a mixed solvent system.[1] An ethanol/water mixture is often effective.[1][7] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy. The solution is then allowed to cool slowly. Other potential single solvents to screen include methanol and toluene.[1]
Q3: What is a recommended solvent system for column chromatography purification of this compound?
A3: A common and effective solvent system for the column chromatography of 4-arylpyridines is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[8] The polarity can be adjusted to achieve optimal separation. A good starting point is a gradient elution, beginning with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increasing the proportion of ethyl acetate.
Q4: How can I monitor the progress of my column chromatography purification?
A4: The fractions collected from the column should be monitored by Thin Layer Chromatography (TLC). Spot a small amount of each fraction onto a TLC plate and develop it in the same solvent system used for the column elution. The spots corresponding to the product can be visualized under a UV lamp. Combine the fractions that contain the pure product.
Q5: My purified this compound is a solid. What is its expected melting point?
A5: The reported melting point of this compound can vary, with ranges cited as 38-63 °C. A sharp melting point within this range after purification indicates high purity.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and may require optimization for your specific crude sample.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification using a hexane/ethyl acetate solvent system.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Determine an appropriate starting solvent system by running TLC plates of the crude material in various hexane/ethyl acetate ratios. Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., start with 5% ethyl acetate, then move to 10%, 20%, etc.).[2]
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(4-methoxyphenyl)pyridine. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
General Troubleshooting Workflow
Before diving into method-specific issues, a general workflow for troubleshooting common problems in the synthesis of this compound can be beneficial.
Caption: A general workflow for troubleshooting synthetic issues.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound, typically involving the reaction of a pyridine halide or triflate with 4-methoxyphenylboronic acid.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling reaction has a low yield, and I observe significant amounts of 4-methoxyanisole. What is the cause and how can I prevent it?
A1: The formation of 4-methoxyanisole is due to a side reaction called protodeboronation, where the boronic acid group of 4-methoxyphenylboronic acid is replaced by a hydrogen atom. This is a common issue, especially with heteroaryl boronic acids.[1][2]
Troubleshooting Steps:
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH), which can accelerate protodeboronation.[2]
-
Boronic Acid Derivatives: Consider using more stable derivatives of the boronic acid, such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates, which are less prone to protodeboronation.[2]
-
Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period.[1]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can facilitate protodeboronation.
Q2: I am observing a significant amount of 4,4'-dimethoxybiphenyl as a byproduct. How can I minimize this?
A2: The formation of 4,4'-dimethoxybiphenyl is a result of the homocoupling of the boronic acid. This side reaction is often promoted by the presence of oxygen.[3][4]
Troubleshooting Steps:
-
Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen levels.[3][4]
-
Palladium Source: Using a Pd(0) source (e.g., Pd(PPh₃)₄) directly can sometimes be more effective than in situ reduction of a Pd(II) source (e.g., Pd(OAc)₂), which can initiate homocoupling.
-
Stoichiometry: A slight excess of the boronic acid can sometimes favor the cross-coupling reaction over homocoupling.
Q3: My reaction is sluggish and does not go to completion. What can I do?
A3: Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.
Troubleshooting Steps:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[2]
-
Catalyst Loading: A modest increase in the catalyst loading might improve the conversion.
-
Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Common solvents include dioxane, toluene, and DMF. A solvent screen may be necessary.
Quantitative Data on Byproduct Formation
| Byproduct | Potential Cause | Reported % (Conditions) | Mitigation Strategy | Reference |
| 4,4'-Dimethoxybiphenyl (Homocoupling) | Presence of Oxygen | Up to 27% (with Pd(dppf)Cl₂) | Rigorous degassing, use of Pd(0) catalyst | [5] |
| 4-Methoxyanisole (Protodeboronation) | Strong base, water, high temperature | Varies, can be significant | Use milder base (K₂CO₃, K₃PO₄), boronic esters | [1][2] |
| Phenylated Pyridine (from Ligand) | Phenylphosphine ligands (e.g., PPh₃) | 0.25% (with Pd(dppf)Cl₂) | Use non-phenylated phosphine ligands (e.g., P(o-tolyl)₃) | [5][6] |
Experimental Protocol: Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific laboratory conditions.
Materials:
-
4-Chloropyridine hydrochloride
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a reaction vessel, add 4-chloropyridine hydrochloride (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.
Troubleshooting Guide & FAQs
Q1: My Stille coupling reaction is producing a significant amount of 4,4'-dimethoxybiphenyl. What is happening?
A1: This is due to the homocoupling of the organostannane reagent. This is a common side reaction in Stille couplings.[7][8]
Troubleshooting Steps:
-
Ligand Choice: The choice of ligand can influence the rate of homocoupling. In some cases, using more sterically hindered or electron-rich ligands can suppress this side reaction.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of homocoupling relative to the desired cross-coupling.
-
Purity of Organostannane: Ensure the organostannane reagent is pure and free of impurities that might promote homocoupling.
Q2: I am having difficulty removing the tin byproducts from my reaction mixture. What are the best methods?
A2: The removal of toxic organotin byproducts (e.g., Bu₃SnCl) is a major challenge in Stille couplings.[8]
Purification Methods:
-
Aqueous KF Wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble fluorides, which can then be removed by filtration.[1]
-
Silica Gel Chromatography with Triethylamine: Running a silica gel column with an eluent containing a small amount of triethylamine (~2-5%) can help in the removal of tin residues.[1]
-
Distillation: If the product is volatile, distillation can be an effective method for separation from non-volatile tin byproducts.
Q3: The reaction is giving me the protodestannylated product (4-methoxyanisole). How can I avoid this?
A3: Protodestannylation is the cleavage of the carbon-tin bond by a proton source.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure that all solvents and reagents are scrupulously dried, as trace amounts of water or other protic sources can lead to protodestannylation.
-
Avoid Acidic Conditions: The reaction should be run under neutral or slightly basic conditions. Avoid any acidic workup steps until the organostannane has been fully consumed.
Experimental Protocol: Stille Coupling
This is a representative protocol and may require optimization.
Materials:
-
4-Bromopyridine
-
(4-Methoxyphenyl)tributylstannane
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried reaction vessel, add Pd₂(dba)₃ (0.015 eq) and P(o-tolyl)₃ (0.06 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF, followed by 4-bromopyridine (1.0 eq) and (4-methoxyphenyl)tributylstannane (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir until completion (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous KF solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Negishi Coupling
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst.
Troubleshooting Guide & FAQs
Q1: My Negishi coupling is resulting in a significant amount of homocoupled byproducts. How can I prevent this?
A1: Homocoupling of the organozinc reagent or the organic halide is a known side reaction in Negishi couplings.[9]
Troubleshooting Steps:
-
Slow Addition: Adding the organozinc reagent slowly to the reaction mixture can keep its concentration low, thereby minimizing homocoupling.[10]
-
Catalyst and Ligand: The choice of catalyst and ligand can influence the selectivity. Screening different palladium or nickel catalysts and phosphine ligands may be necessary.
-
Temperature: Running the reaction at a lower temperature can sometimes improve the selectivity for the cross-coupled product.
Q2: The reaction stalls and does not go to completion. What could be the issue?
A2: Catalyst deactivation is a potential reason for stalling. The presence of certain functional groups in the substrates, such as amines or thiophenes, can coordinate to the metal center and inhibit catalysis.
Troubleshooting Steps:
-
Ligand Selection: Using ligands that are less susceptible to displacement by coordinating functional groups can be beneficial.
-
Catalyst Loading: Increasing the catalyst loading may help to overcome partial deactivation.
-
Additive: In some cases, the addition of salts like LiCl can break up zincate aggregates and improve reactivity.
Experimental Protocol: Negishi Coupling
This is a representative protocol and may require optimization.
Materials:
-
4-Iodopyridine
-
4-Methoxyphenylzinc chloride (prepared in situ or from a commercial source)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add 4-iodopyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous THF.
-
To this solution, add a solution of 4-methoxyphenylzinc chloride (1.2 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction involving an aldehyde, a β-ketoester, and a nitrogen source to form a dihydropyridine, which is then oxidized to the pyridine.
Troubleshooting Guide & FAQs
Q1: My Hantzsch synthesis gives a low yield of the final pyridine product. What are the common pitfalls?
A1: Low yields in the Hantzsch synthesis can be due to incomplete reaction, incomplete oxidation of the dihydropyridine intermediate, or the formation of side products.[8][11]
Troubleshooting Steps:
-
Reaction Conditions: Classical conditions (refluxing ethanol) can be slow and inefficient. Consider alternative methods such as using microwave irradiation or catalysts like p-toluenesulfonic acid (PTSA) in aqueous micelles, which have been reported to improve yields significantly.[8][11]
-
Oxidation Step: Ensure the oxidation of the intermediate 1,4-dihydropyridine is complete. Common oxidizing agents include nitric acid, potassium permanganate, or milder reagents like iodine in methanol.[11] The choice of oxidant and conditions may require optimization.
-
Purity of Reagents: The purity of the aldehyde and β-ketoester is crucial. Impurities can lead to side reactions.
Q2: I am observing byproducts other than the desired pyridine. What could they be?
A2: The Hantzsch reaction can sometimes yield unexpected products, such as 1,2-dihydropyridine isomers or other cyclized products, depending on the reaction conditions and substrates.[12][13]
Troubleshooting Steps:
-
Control of Reaction Conditions: Adjusting the solvent polarity and temperature can influence the chemoselectivity and favor the formation of the desired 1,4-dihydropyridine intermediate.[13]
-
Order of Addition: In some cases, pre-forming the Knoevenagel condensation product (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine (from the second equivalent of the β-ketoester and ammonia) can improve the selectivity.
Experimental Protocol: Hantzsch Pyridine Synthesis
This is a representative protocol and may require optimization.
Materials:
-
4-Methoxybenzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation)
Procedure:
-
In a round-bottom flask, combine 4-methoxybenzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.1 eq) in ethanol.
-
Reflux the mixture until the formation of the dihydropyridine is complete (monitor by TLC).
-
Cool the reaction mixture and add an oxidizing agent (e.g., a solution of nitric acid in ethanol) dropwise.
-
After the oxidation is complete, neutralize the mixture and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source.
Troubleshooting Guide & FAQs
Q1: My Kröhnke synthesis is not working or giving a very low yield. What should I check?
A1: Low or no yield in a Kröhnke synthesis can be attributed to several factors, including reagent quality and reaction conditions.[7]
Troubleshooting Steps:
-
Reagent Purity: Ensure the α,β-unsaturated carbonyl compound is pure and not polymerized. The α-pyridinium methyl ketone salt should be completely dry.[7]
-
Reaction Temperature: The reaction typically requires heating, but excessive temperatures (above 140 °C) can lead to decomposition.[7]
-
Solvent: Glacial acetic acid or methanol are common solvents. Solvent-free conditions at elevated temperatures can also be effective.[14]
Q2: Are there common side reactions in the Kröhnke synthesis?
A2: While generally high-yielding, side reactions can occur, such as self-condensation of the α,β-unsaturated carbonyl compound.
Troubleshooting Steps:
-
Stoichiometry: Ensure the correct stoichiometry of the reactants.
-
Temperature Control: Maintaining the optimal reaction temperature is crucial to minimize side reactions. A lower temperature with a longer reaction time may improve selectivity.[7]
Experimental Protocol: Kröhnke Pyridine Synthesis (One-Pot Variation)
This is a representative one-pot protocol.[15]
Materials:
-
2-Acetylpyridine
-
4-Methoxybenzaldehyde
-
Potassium hydroxide (KOH)
-
Methanol
-
Aqueous ammonia
Procedure:
-
In a round-bottom flask, dissolve 2-acetylpyridine (2.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in methanol.
-
Add potassium hydroxide (1.2 eq) and aqueous ammonia.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature to allow the product to precipitate.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling with 4-(4-Methoxyphenyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-(4-methoxyphenyl)pyridine and related heteroaryl compounds.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with pyridine-containing substrates often challenging?
A1: The primary difficulty arises from the lone pair of electrons on the pyridine nitrogen, which can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, effectively halting or slowing the catalytic cycle.[1][2] This is a well-documented issue, particularly for pyridines substituted at the 2-position.[2] Additionally, the electronic properties of the pyridine ring can influence the reactivity of the C-X bond (where X is a halide or triflate) towards the crucial oxidative addition step.
Q2: What are the most critical parameters to screen when optimizing the Suzuki coupling of a substituted pyridine?
A2: For challenging heteroaryl couplings, the most influential parameters are typically the catalyst-ligand system, the base, and the solvent.[3][4]
-
Catalyst & Ligand: The choice of ligand is crucial to shield the palladium center and promote the desired catalytic steps.[1][2] Bulky, electron-rich phosphine ligands (e.g., Buchwald biaryl phosphine ligands like SPhos, XPhos) are often effective for these types of couplings.[2][5]
-
Base: The base plays a critical role in activating the boronic acid for the transmetalation step.[6][7] The optimal choice is often empirical, with common options including K₃PO₄, K₂CO₃, and Cs₂CO₃.[4][8]
-
Solvent: The solvent system must solubilize both the organic substrates and the inorganic base. Mixtures of organic solvents like dioxane, THF, or toluene with water are frequently used to achieve this.[7]
Q3: What are the most common side reactions, and how can they be minimized?
A3: Several side reactions can reduce the yield of the desired product. The most common include:
-
Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene (e.g., anisole from 4-methoxyphenylboronic acid).[1] It is often promoted by aqueous conditions.[1] To minimize it, one can use more stable boronic esters (e.g., pinacol esters), run the reaction under anhydrous conditions, or use milder bases like KF.[1][9][10]
-
Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid or two molecules of the aryl halide. The homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[2] Thoroughly degassing the reaction mixture can help minimize this.
-
Dehalogenation: The starting aryl halide can be reduced to the corresponding arene, removing the halide.[2] This can sometimes be minimized by optimizing the reaction time and temperature.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiment.
Problem: Low or No Product Yield with Starting Material Recovery
This is the most common issue and typically points to an inefficient catalytic system for this specific substrate class.
| Potential Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen is likely coordinating to the palladium center.[1][2] 1. Switch Ligand: Employ bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) known to be effective for heteroaryl couplings.[1][5] 2. Use a Pre-catalyst: Modern G2 or G3 Buchwald pre-catalysts can provide a more active and stable catalytic species in solution. 3. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[2][8] |
| Suboptimal Base | The chosen base may be too weak to promote transmetalation or may have poor solubility. 1. Screen Bases: Test a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[4][8] For base-sensitive substrates, weaker bases like KF can be effective.[9][10] 2. Ensure Anhydrous Conditions (if needed): Some anhydrous couplings with K₃PO₄ require a small amount of water to function optimally.[11] Conversely, if protodeboronation is an issue, rigorously dry conditions are needed. |
| Poor Substrate/Base Solubility | If reactants are not in the same phase, the reaction will be slow or will not proceed. 1. Change Solvent System: Use a solvent mixture, such as 1,4-dioxane/water, THF/water, or DMF/water, to improve solubility of both the organic substrates and inorganic base. |
| Reaction Temperature Too Low | Oxidative addition to the C-X bond may be slow at lower temperatures, especially for aryl chlorides. 1. Increase Temperature: Gradually increase the reaction temperature, typically to between 80-110 °C, while monitoring for potential decomposition. |
Problem: Messy Reaction with Multiple Byproducts
The formation of significant impurities indicates that side reactions are competing with the desired cross-coupling pathway.
| Potential Cause | Suggested Solution |
| Protodeboronation of Boronic Acid | The boronic acid is degrading before it can participate in the catalytic cycle.[1] 1. Use Boronic Esters: Switch to a more stable pinacol (Bpin) or MIDA boronate ester, which are less prone to hydrolysis.[1] 2. Use Anhydrous Solvents: Employing anhydrous solvents can minimize the risk of protodeboronation.[2] 3. Use KF as Base: Powdered potassium fluoride can effect transmetalation without requiring extensive water, leaving base-labile groups unaffected.[6][9] |
| Homocoupling of Boronic Acid | Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid. 1. Rigorous Degassing: Ensure the solvent and reaction vessel are thoroughly degassed using a "freeze-pump-thaw" technique or by sparging with an inert gas (Argon or Nitrogen) for an extended period. |
| Dehalogenation of Aryl Halide | The starting material is being reduced instead of coupled. 1. Optimize Reaction Time: Shorter reaction times, if sufficient for product formation, can minimize this side reaction.[2] 2. Avoid Hydride Sources: Ensure solvents (e.g., certain alcohols) are not a source of hydrides.[1] |
Comparative Reaction Conditions
The optimal conditions for Suzuki-Miyaura couplings can vary significantly. The table below summarizes conditions used for related heteroaryl and aryl couplings to provide a starting point for optimization.
| Aryl/Heteroaryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (3) | 1,4-Dioxane | 70-80 | 89 |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq.) | 1,4-Dioxane | Reflux | 86 |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) | Ad₂PⁿBu (3) | LiOᵗBu (3) | Dioxane/H₂O (4:1) | 100 | 94 |
| 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | ~90* |
| 3-Bromo-N-morpholinopyridin-3-yl)-2-methylbenzamide | 4-(Trifluoromethoxy)phenylboronic acid | Pd(OAc)₂ (1.5) | SPhos (3) | K₃PO₄ (2) | THF/H₂O (5:1) | 110 | >95 |
*Note: The yield for the coupling with 2-Bromo-4-methylpyridine is an estimated value based on similar reported reactions and serves as an indicator of expected performance.[12] The other data points are from specific literature reports.[4][8][13][14]
Visual Logic and Workflow Diagrams
To aid in troubleshooting and experimental design, the following diagrams illustrate a logical workflow for optimization and the fundamental catalytic cycle.
Caption: A troubleshooting workflow for optimizing challenging Suzuki couplings.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol
The following is a generalized protocol for the Suzuki coupling of an aryl halide (e.g., a substituted chloropyridine) with an arylboronic acid. Note: This procedure is a starting point and requires optimization for specific substrates.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid or ester (1.2–1.5 mmol, 1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, XPhos Pd G3) (1–5 mol%)
-
Ligand (if not using a pre-catalyst) (1.2–6 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, Toluene), potentially with degassed water.
Procedure:
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe. If using a co-solvent system (e.g., dioxane/water), add the degassed organic solvent first, followed by the degassed water.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst or the palladium source and ligand.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 80–110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂) and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
stability and degradation of 4-(4-Methoxyphenyl)pyridine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(4-methoxyphenyl)pyridine under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to help anticipate and resolve issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is generally stable under standard laboratory conditions. For solutions, it is best to prepare them fresh. If storage is necessary, they should be kept under an inert atmosphere (e.g., nitrogen or argon) and protected from light to minimize oxidation.
Q2: Is this compound sensitive to acidic or basic conditions?
A2: The pyridine nitrogen in this compound is basic and will be protonated under acidic conditions to form a pyridinium salt. These salts are generally stable. Under strongly basic conditions, the molecule is largely stable, though extreme conditions (high temperature, strong base) could potentially lead to degradation over extended periods. The methoxy group is generally stable to base but can be cleaved under strongly acidic conditions, especially with heating.
Q3: What are the likely degradation pathways for this compound?
A3: Potential degradation pathways include:
-
Oxidation: The electron-rich methoxyphenyl group and the pyridine ring can be susceptible to oxidation, potentially leading to N-oxide formation, hydroxylation of the rings, or, under harsh conditions, ring opening of the pyridine moiety.
-
Photodegradation: Aromatic and heteroaromatic systems can be susceptible to photochemical reactions, which may involve radical mechanisms or rearrangements upon exposure to UV light.
-
Demethylation: The methoxy group can be cleaved to a phenol under harsh acidic conditions (e.g., using HBr or BBr₃).
Q4: What are common impurities found with this compound?
A4: Impurities can arise from the synthesis or degradation. Common synthetic impurities may include starting materials from its preparation (e.g., via Suzuki coupling), such as 4-bromopyridine, 4-methoxyphenylboronic acid, or homocoupling byproducts like 4,4'-bipyridine and 4,4'-dimethoxybiphenyl. Degradation can lead to the corresponding phenol (4-(4-hydroxyphenyl)pyridine) or oxidized byproducts.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions
When using this compound as a product of Suzuki-Miyaura coupling (e.g., coupling 4-halopyridine with 4-methoxyphenylboronic acid), low yields are a common issue.
| Potential Cause | Recommended Solution |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to promote the reaction. Consider increasing the catalyst loading. |
| Protodeboronation of Boronic Acid | The C-B bond of the 4-methoxyphenylboronic acid is cleaved by a proton source (e.g., water), removing it from the catalytic cycle. Ensure strictly anhydrous conditions by using dry solvents and reagents. Finely ground, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) are recommended. |
| Homocoupling of Boronic Acid | This side reaction forms 4,4'-dimethoxybiphenyl and is often promoted by the presence of oxygen. Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment. |
| Ineffective Base | Weak bases may not be sufficient for the transmetalation step. Use stronger, non-aqueous bases like K₃PO₄ or Cs₂CO₃. |
Issue 2: Observation of Unexpected Byproducts
| Observed Byproduct | Potential Cause | Recommended Solution | | :--- | :--- | | 4-(4-Hydroxyphenyl)pyridine | Cleavage of the methoxy ether bond. | This is likely to occur under strongly acidic conditions, especially with heating. Avoid strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃) if the methoxy group needs to be preserved. | | Colored Impurities/Tarry Material | Oxidation of the starting material or product. | Prepare solutions fresh and use deoxygenated solvents. Store solutions under an inert atmosphere and protect from light. Avoid strong oxidizing agents unless intended. | | Ring-Opened Products | Aggressive oxidative conditions. | Analogous to other pyridine derivatives, strong oxidation (e.g., with permanganate, ozone, or photo-Fenton reagents) can lead to the cleavage of the pyridine ring[1]. Use milder oxidants if only functionalization is desired. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Synthesize this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-halopyridine (1.0 eq.), 4-methoxyphenylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand (e.g., SPhos, 4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Assessing Thermal Stability
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mg/mL) in a common high-boiling solvent (e.g., DMF, DMSO, or toluene).
-
Heating: Transfer the solution to a sealed vial and heat in an oil bath at a specific temperature (e.g., 100 °C, 120 °C, 150 °C) for a set period (e.g., 12, 24, 48 hours).
-
Analysis: At each time point, take an aliquot of the solution and analyze by HPLC or LC-MS.
-
Quantification: Compare the peak area of this compound to that of an internal standard or a calibration curve to determine the percentage of degradation. Analyze for the appearance of new peaks corresponding to degradation products.
Data Summary
Direct quantitative data on the degradation of this compound is scarce in the literature. The following tables are based on analogous compounds and general chemical principles.
Table 1: Predicted Stability of this compound under Various Conditions
| Condition | Reagent/Environment | Predicted Stability | Potential Degradation Products |
| Acidic | 1M HCl (aq), RT, 24h | High | Pyridinium salt |
| HBr, 100 °C, 12h | Low | 4-(4-Hydroxyphenyl)pyridine | |
| Basic | 1M NaOH (aq), RT, 24h | High | None expected |
| NaH in DMF, 80 °C, 12h | High | None expected | |
| Oxidative | m-CPBA, CH₂Cl₂, RT | Moderate | This compound N-oxide |
| KMnO₄, heat | Low | Ring-opened products, benzoic acid derivatives | |
| Reductive | H₂, Pd/C, RT | High (aromatic rings are stable) | None expected |
| NaBH₄, MeOH, RT | High | None expected | |
| Thermal | Toluene, reflux, 24h | High | Minimal degradation |
| DMF, 150 °C, 24h | Moderate to High | Trace decomposition products | |
| Photochemical | UV light (e.g., 254 nm) | Moderate to Low | Complex mixture of isomers and radical-derived products |
Visualizations
Logical Workflow for Troubleshooting Suzuki-Miyaura Coupling
References
Technical Support Center: 4-(4-Methoxyphenyl)pyridine Based Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(4-Methoxyphenyl)pyridine. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions involving this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic reactions involving this compound?
A1: this compound is a versatile building block commonly used in cross-coupling reactions to synthesize more complex molecules. The most prevalent reactions include:
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Suzuki-Miyaura Cross-Coupling: To form carbon-carbon bonds, typically by coupling a halo-substituted this compound with a boronic acid or ester.
-
Buchwald-Hartwig Amination: To form carbon-nitrogen bonds by coupling a halo-substituted this compound with an amine.
-
C-H Activation/Functionalization: To directly form new bonds at the C-H positions of the pyridine or methoxyphenyl ring, offering a more atom-economical approach to functionalization.
Q2: Why am I observing low yields in my Suzuki-Miyaura coupling reaction with a this compound derivative?
A2: Low yields in Suzuki-Miyaura couplings involving pyridine derivatives are a common issue.[1][2][3] The electron-rich nature of the 4-(4-methoxyphenyl) group can make oxidative addition more challenging.[4] Additionally, the nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Key factors to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts may not be effective. Consider using bulky, electron-rich phosphine ligands like SPhos or XPhos, which can stabilize the palladium catalyst and promote oxidative addition.[1][2]
-
Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) for challenging couplings.[4]
-
Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material and reduce the yield.[1][3]
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation and homocoupling.[1]
Q3: What are the key challenges in performing a Buchwald-Hartwig amination with a halo-substituted this compound?
A3: The Buchwald-Hartwig amination of halo-pyridines can be challenging. The primary hurdles include:
-
Substrate Reactivity: Aryl chlorides are generally less reactive than bromides or iodides, often requiring more active catalyst systems.[5]
-
Catalyst Inhibition: Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. The use of specialized ligands is crucial to mitigate this effect.
-
Side Product Formation: Dehalogenation of the starting material can be a significant side reaction, especially at higher temperatures.[5]
Q4: How does the methoxy group on the phenyl ring influence C-H activation reactions?
A4: The electron-donating nature of the methoxy group can influence the regioselectivity of C-H activation. In many palladium-catalyzed C-H arylations of 2-phenylpyridine derivatives, electron-donating groups on the phenyl ring have been observed to facilitate the reaction and can lead to higher yields compared to electron-withdrawing groups.[6] However, the specific outcome depends on the directing group and the overall electronic properties of the substrate.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling
Problem: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) to shield the palladium center from pyridine coordination.[1] Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[1] |
| Inefficient Oxidative Addition | For less reactive aryl chlorides, switch to the corresponding aryl bromide or iodide if possible. Increase the reaction temperature, but monitor for decomposition.[2] |
| Suboptimal Base | Screen different bases. For electron-rich pyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[4] Ensure the base is finely powdered and anhydrous. |
| Protodeboronation | Use boronic esters (e.g., pinacol esters) which are more stable than boronic acids.[1] Use anhydrous solvents and ensure all reagents are dry. |
Problem: Significant Side Product Formation
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas the solvent and maintain a strict inert atmosphere (Argon or Nitrogen).[1] |
| Dehalogenation of Aryl Halide | Presence of a hydride source. High reaction temperatures. | Ensure solvents are pure and free of potential hydride donors. Optimize the reaction time to avoid prolonged heating after the reaction is complete.[1] |
| Phenylated Impurities from Ligand | Use of triphenylphosphine (PPh₃) based ligands. | Consider using ligands that do not contain phenyl groups or optimize the reaction conditions to suppress this side reaction.[7] |
Buchwald-Hartwig Amination
Problem: Low Conversion of Starting Material
| Potential Cause | Suggested Solution |
| Poor Catalyst Activity | Use specialized Buchwald ligands (e.g., XPhos, SPhos) designed for challenging aminations. Consider using a pre-catalyst for consistent results. |
| Unreactive Aryl Halide | If using an aryl chloride, consider switching to the corresponding bromide or iodide. Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). |
| Inappropriate Base | The choice of base is crucial and substrate-dependent. Screen common bases such as NaOtBu, K₃PO₄, and Cs₂CO₃. |
Problem: Formation of Impurities
| Impurity | Potential Cause | Suggested Solution |
| Dehalogenated Starting Material | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature and monitor the reaction closely to stop it upon completion. |
| Products from Reaction with Ligand | Degradation of the phosphine ligand. | Use high-purity ligands and ensure proper storage. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 4-Halo-(4'-methoxyphenyl)pyridine
This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the 4-halo-(4'-methoxyphenyl)pyridine (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., SPhos, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., dioxane, toluene, or a mixture with water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a 4-Halo-(4'-methoxyphenyl)pyridine
This is a general procedure and should be optimized for specific substrates.
-
Reaction Setup: To a glovebox or under a stream of inert gas, add the 4-halo-(4'-methoxyphenyl)pyridine (1.0 equiv), the amine (1.1-1.5 equiv), the palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 1-3 mol%), and the base (e.g., NaOtBu or K₂CO₃, 1.5-2.5 equiv) to an oven-dried reaction vessel with a stir bar.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the appropriate temperature (typically 80-110 °C) until the reaction is complete by TLC or LC-MS analysis.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 7. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Preventing Catalyst Deactivation with 4-(4-Methoxyphenyl)pyridine Ligands
This technical support center is designed for researchers, scientists, and drug development professionals utilizing 4-(4-Methoxyphenyl)pyridine as a ligand to mitigate catalyst deactivation. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and efficiency of your catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What is catalyst deactivation and why is it a problem?
A1: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[1] This is a critical issue in synthetic chemistry as it can lead to incomplete reactions, lower yields, and increased production costs due to the need for higher catalyst loadings or catalyst replacement.[2] Common deactivation mechanisms include poisoning, fouling, thermal degradation, and sintering.[1][3]
Q2: How does a this compound ligand help prevent catalyst deactivation?
A2: The this compound ligand possesses an electron-donating methoxy group (-OCH₃) at the para-position of the phenyl ring. This group increases the electron density on the pyridine nitrogen, making it a stronger Lewis base.[4] When coordinated to a metal center (e.g., Palladium), this enhanced electron-donating ability increases the electron density on the metal.[5] This can stabilize the active catalytic species, promote crucial steps in the catalytic cycle like reductive elimination, and reduce the likelihood of catalyst agglomeration into inactive forms (e.g., palladium black).[6]
Q3: In which types of reactions is this ligand most effective?
A3: This ligand is particularly beneficial in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, where palladium catalysts are prone to deactivation.[7] Its ability to stabilize the metal center makes it suitable for reactions involving challenging substrates or requiring elevated temperatures.
Q4: What are the signs of catalyst deactivation in my reaction?
A4: Signs of catalyst deactivation include:
-
Stalled or incomplete conversion: The reaction stops before all the starting material is consumed.
-
Formation of byproducts: Deactivated catalysts can sometimes promote side reactions.
-
Appearance of palladium black: In palladium-catalyzed reactions, the formation of a black precipitate is a visual indicator of catalyst agglomeration and deactivation.[8]
-
Decreased reaction rate: The reaction proceeds much slower than expected.
Q5: Can I use this compound with other metal catalysts besides palladium?
A5: Yes, while commonly used with palladium, pyridine-based ligands can coordinate to a variety of transition metals, including rhodium, iridium, and nickel.[9][10] The stabilizing electronic effects of the 4-(4-methoxyphenyl) substituent would likely be beneficial for these systems as well, although optimal conditions may vary.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur or nitrogen compounds) are binding to the catalyst.[11][12] | 1. Purify Reagents: Ensure all starting materials, solvents, and bases are of high purity and anhydrous. 2. Degas Solvents: Thoroughly degas solvents to remove oxygen, which can oxidize and deactivate the catalyst.[8] 3. Increase Ligand Loading: A slight excess of the this compound ligand may help protect the metal center from poisons. |
| Inefficient Catalyst Activation: The active catalytic species is not forming efficiently. | 1. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst for more reliable generation of the active species. 2. Optimize Base and Solvent: The choice of base and solvent is crucial for catalyst activation and stability. Screen different combinations.[6] | |
| Reaction Stalls Before Completion | Gradual Catalyst Deactivation: The catalyst is losing activity over the course of the reaction. | 1. Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition. Find the minimum temperature for a reasonable reaction rate.[8] 2. Incremental Substrate Addition: For sensitive substrates, adding one of the coupling partners slowly can maintain a low concentration and reduce catalyst stress. |
| Formation of Palladium Black | Catalyst Agglomeration: The active Pd(0) species are unstable and aggregating.[8] | 1. Ensure Adequate Ligand Concentration: A sufficient concentration of the this compound ligand is essential to stabilize individual palladium atoms. 2. Improve Stirring: Inadequate mixing can lead to localized high concentrations of catalyst, promoting agglomeration. |
| Formation of Side Products (e.g., Homocoupling) | Suboptimal Reaction Kinetics: The desired cross-coupling pathway is not favored. | 1. Adjust Stoichiometry: Ensure the stoichiometry of the coupling partners is accurate. 2. Modify Reaction Conditions: Altering the temperature, base, or solvent can change the relative rates of desired versus undesired reactions. |
Data Presentation
Table 1: Catalyst Performance Comparison
Use this table to log and compare your experimental results.
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Catalyst State (end of reaction) |
| 1 | None | 2 | 100 | 12 | ||
| 2 | PPh₃ | 2 | 100 | 12 | ||
| 3 | This compound | 2 | 100 | 12 | ||
| 4 | This compound | 1 | 100 | 12 |
Table 2: Catalyst Lifetime Monitoring
Use this table to track catalyst activity over time.
| Time Point (h) | Aliquot Volume (μL) | Substrate Conversion (%) | Product Concentration (M) | Calculated Turnover Number (TON) |
| 1 | 50 | |||
| 2 | 50 | |||
| 4 | 50 | |||
| 8 | 50 | |||
| 12 | 50 | |||
| 24 | 50 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from standard Suzuki-Miyaura coupling procedures.
-
Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.03 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Protocol 2: Monitoring Catalyst Deactivation in a Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel equipped with a reflux condenser and a septum for sampling, combine aryl halide (1.0 eq), arylboronic acid (1.2 eq), a palladium source (e.g., Pd(OAc)₂, 1-2 mol%), this compound ligand (2-4 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent (e.g., dioxane/water). Include an internal standard (e.g., dodecane) for quantitative analysis.
-
Initiation: Heat the reaction to the desired temperature (e.g., 80-100 °C) and start vigorous stirring. This is time zero (t=0).
-
Sampling: At regular intervals (e.g., every hour), withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of starting materials and product.
-
Data Analysis: Plot the concentration of the product versus time. A plateau in product formation before the complete consumption of the limiting reagent is indicative of catalyst deactivation.
Visualizations
Caption: Mechanism of catalyst stabilization by this compound.
Caption: A systematic workflow for troubleshooting catalyst deactivation.
Caption: Experimental workflow for monitoring catalyst lifetime.
References
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. GAS Dortmund [gas-dortmund.de]
- 3. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02912C [pubs.rsc.org]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)sulfonamide-Based Transfer Hydrogenation Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines [eureka.patsnap.com]
Technical Support Center: Scale-Up of 4-(4-Methoxyphenyl)pyridine Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for scaling up the synthesis of 4-(4-Methoxyphenyl)pyridine. It includes frequently asked questions, detailed troubleshooting guides, comparative data, and standardized protocols to address common challenges encountered in a process chemistry environment.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route for this compound? A1: The Suzuki-Miyaura cross-coupling reaction is the most widely adopted method for the large-scale synthesis of this compound. This reaction offers high functional group tolerance, generally good yields, and utilizes readily available starting materials. The typical coupling partners are a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine) and 4-methoxyphenylboronic acid or one of its more stable ester derivatives (e.g., pinacol boronate).
Q2: What are the primary challenges when scaling this reaction from the lab to a pilot plant? A2: Transitioning the synthesis to a larger scale introduces several key challenges:
-
Heat Transfer: The reaction is often exothermic, and managing the heat generated in a large reactor is critical to prevent temperature spikes that can lead to side reactions or catalyst decomposition.
-
Mass Transfer and Mixing: Ensuring efficient mixing in a large volume is crucial, especially for heterogeneous mixtures involving a solid base, to maintain a consistent reaction rate and prevent localized "hot spots."
-
Catalyst Loading and Activity: Minimizing the palladium catalyst loading is essential for economic viability and to reduce the burden of palladium removal. At scale, catalyst deactivation can be more pronounced.
-
Impurity Profile: The types and quantities of impurities can differ at scale due to longer reaction times or slight variations in conditions.
-
Downstream Processing: Isolating the pure product, removing residual palladium to pharmaceutically acceptable levels (<10 ppm), and handling large volumes of solvents and waste are significant operational hurdles.
Q3: How can residual palladium be effectively removed from the final product on a large scale? A3: Removing palladium to meet regulatory standards is a critical step. A multi-pronged approach is often most effective:
-
Optimized Reaction: Use the lowest possible catalyst loading that still provides an efficient reaction.
-
Aqueous Washes: Extractions with aqueous solutions containing chelating agents like L-cysteine or thiourea can be effective.
-
Adsorbent Treatment: The most common industrial method involves treating the product solution with a scavenger. Activated carbon is a cost-effective option, while silica-based scavengers with functional groups (e.g., thiols) offer higher selectivity and efficiency.
-
Crystallization: A final crystallization step is highly effective at purging residual metals and other impurities, often providing the product in its required purity.
Troubleshooting Guide
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Low or Stalled Reaction Conversion | 1. Catalyst Inactivity: The active Pd(0) species is not forming or has decomposed due to oxygen exposure or thermal stress. 2. Poor Reagent Quality: The boronic acid may have degraded (protodeboronation) upon storage. 3. Inefficient Mass Transfer: Inadequate mixing of the multiphasic reaction mixture. | 1. Use a fresh, high-quality precatalyst. Ensure the entire system is thoroughly purged and maintained under an inert atmosphere (N₂ or Ar). 2. Verify the purity of the boronic acid. Consider using a more stable boronate ester (e.g., pinacol or MIDA). 3. Increase the agitation rate. In a plant setting, verify the reactor's mixing efficiency for the specific batch volume and viscosity. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the boronic acid, a common side reaction. 2. Sub-optimal Ligand Choice: The ligand may not be effectively promoting the desired cross-coupling pathway. | 1. Improve the degassing procedure for all solvents and ensure the reactor is leak-tight. 2. Screen alternative phosphine ligands. Bulky, electron-rich ligands often suppress homocoupling. |
| Formation of Protodeboronation Impurity (Anisole) | 1. Excess Water or Protic Solvents: Water is the proton source for this side reaction. 2. Harsh Basic Conditions: Strong bases, particularly in aqueous media, can accelerate the cleavage of the C–B bond. | 1. Switch to anhydrous conditions if feasible. Ensure solvents are dry. 2. Use a milder base such as K₂CO₃ or KF instead of stronger bases like K₃PO₄ or NaOH. |
| Formation of Phenylated Impurities from Ligand | 1. Ligand Degradation: Aryl groups from phosphine ligands (e.g., PPh₃) can transfer to the palladium center and participate in the coupling. | 1. This is a known issue with ligands like triphenylphosphine. Switch to a different class of ligands, such as bulky biaryl phosphines (e.g., Buchwald ligands) or dialkylphosphines, which are less prone to this side reaction. |
| Product Isolation Difficulties / Oiling Out | 1. Incorrect Solvent System: The chosen solvent for crystallization may not be optimal. 2. Impurities Inhibiting Crystallization: High levels of impurities can disrupt the crystal lattice formation. | 1. Conduct a solvent screen to find a suitable system that provides good crystal morphology and low solubility for the product at low temperatures. 2. Purify the crude material via a silica plug or activated carbon treatment before crystallization to remove problematic impurities. |
Data Presentation
Table 1: Typical Parameter Comparison for Suzuki-Miyaura Scale-Up
| Parameter | Lab-Scale (1-10 g) | Pilot-Scale (1-10 kg) | Key Scale-Up Consideration |
| Pyridine Source | 4-Bromopyridine | 4-Chloropyridine | 4-Chloropyridine is significantly cheaper but less reactive, often requiring more active (and expensive) catalysts or harsher conditions. |
| Boron Source | 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid pinacol ester | Boronate esters offer greater stability, reducing the risk of protodeboronation and homocoupling during longer processing times. |
| Catalyst Loading | 1–3 mol% | 0.05–0.5 mol% | Reducing catalyst loading is a primary driver for process optimization to manage cost and minimize residual metal. |
| Base | Na₂CO₃, K₂CO₃ (aq. solution) | K₃PO₄, Cs₂CO₃ (solid) | Using solid bases can simplify work-up and may be beneficial in non-aqueous systems to limit water-related side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | Toluene, 2-MeTHF | Process solvents are chosen for safety, boiling point (for heat management), and ease of removal and recovery. Dioxane is often avoided at scale due to safety concerns. |
| Temperature | 80–100 °C | 90–110 °C | Must be carefully controlled to balance reaction rate with catalyst stability and impurity formation. Heat transfer limitations in large reactors must be considered. |
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of this compound
-
Reactor Preparation: Ensure a clean, dry, glass-lined reactor is available. Perform pressure and leak tests.
-
Inerting: Purge the reactor and associated lines thoroughly with nitrogen to achieve an oxygen level of <500 ppm.
-
Charging Reagents: Charge the reactor with 4-chloropyridine (1.0 eq), 4-methoxyphenylboronic acid pinacol ester (1.1 eq), and finely powdered potassium phosphate (K₃PO₄, 2.5 eq).
-
Solvent Addition: Add degassed toluene (approx. 5-8 L per kg of limiting reagent). Begin agitation.
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Catalyst Addition: Under a strong nitrogen flow, add a modern palladacycle precatalyst (e.g., XPhos Pd G3, 0.1 mol%).
-
Reaction: Heat the mixture to 105-110 °C. Monitor the reaction progress by HPLC analysis of samples taken every 2-4 hours. The reaction is typically complete in 8-16 hours.
-
Cool-down & Filtration: Once complete, cool the reaction mixture to 60-70 °C. Filter the mixture through a filter press to remove the inorganic salts (base). Wash the solids with warm toluene.
-
Palladium Removal: Transfer the combined filtrate to a second reactor. Add an appropriate palladium scavenger (e.g., 5-10 wt% activated carbon or a functionalized silica scavenger). Agitate at 60 °C for 4-6 hours.
-
Product Isolation: Filter the mixture to remove the scavenger. Concentrate the filtrate via vacuum distillation to 2-3 volumes. Add n-heptane as an anti-solvent to induce crystallization. Cool the resulting slurry to 0-5 °C and hold for at least 2 hours.
-
Drying: Collect the product by filtration or centrifugation. Wash the solid cake with cold n-heptane and dry under vacuum at 40-50 °C until a constant weight is achieved.
Mandatory Visualizations
Caption: A typical workflow for the scaled-up production via Suzuki-Miyaura coupling.
Caption: Logical relationships for troubleshooting common production issues.
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(4-Methoxyphenyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the Suzuki-Miyaura synthesis of this compound?
A1: The most common impurities encountered are:
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Homocoupling byproducts: This includes the formation of 4,4'-bipyridine from the coupling of two pyridine molecules and 4,4'-dimethoxybiphenyl from the coupling of two 4-methoxyphenylboronic acid molecules. The presence of oxygen is a key contributor to homocoupling.
-
Phenylated impurities from phosphine ligands: When using phosphorus-based ligands (e.g., triphenylphosphine), the aryl group from the ligand can sometimes be transferred to the pyridine ring, leading to phenylated byproducts.[1]
-
Protodeboronation byproduct: This is the product where the boronic acid group on the 4-methoxyphenylboronic acid is replaced by a hydrogen atom, forming anisole. This can be more prevalent with electron-rich boronic acids.
-
Unreacted starting materials: Residual 4-halopyridine and 4-methoxyphenylboronic acid may remain if the reaction does not go to completion.
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in the Suzuki coupling for this compound can be due to several factors:
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Catalyst deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation.[2] Using bulky, electron-rich phosphine ligands can shield the palladium center and mitigate this issue.
-
Inefficient oxidative addition: If you are using a 4-chloropyridine starting material, the strong carbon-chlorine bond can make the initial oxidative addition step difficult.[3] Consider using a more reactive 4-bromopyridine or 4-iodopyridine.
-
Incomplete reaction: The reaction may not have reached completion. Ensure adequate reaction time and temperature. Monitoring the reaction by TLC or LC-MS is recommended.
-
Homocoupling side reactions: The formation of homocoupling byproducts consumes starting materials and reduces the yield of the desired product. Rigorous degassing of solvents and reagents is crucial.
-
Protodeboronation: The loss of the boronic acid functionality from the 4-methoxyphenylboronic acid will reduce the amount of this reagent available for the cross-coupling reaction. Using anhydrous solvents and carefully selecting the base can help minimize this side reaction.
Q3: I am observing a significant amount of homocoupling byproducts. How can I minimize them?
A3: Minimizing homocoupling requires careful control of the reaction conditions:
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Rigorous exclusion of oxygen: Oxygen is a major contributor to homocoupling.[4] Ensure all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Choice of palladium source: Starting with a Pd(0) source like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) precatalyst like Pd(OAc)₂, its reduction to the active Pd(0) species can sometimes be promoted by the homocoupling of the boronic acid.
-
Use of appropriate ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.
Q4: How can I avoid impurities derived from phosphine ligands?
A4: Impurities from phosphine ligands can be a significant issue. A study by Matsumoto et al. demonstrated that the choice of palladium complex is critical.[1][5][6] Their research showed that using Pd(dppe)Cl₂ or Pd(xantphos)Cl₂ did not lead to the formation of phenylated byproducts, whereas Pd(dppf)Cl₂·CH₂Cl₂ and Pd(PPh₃)₂Cl₂ did.[6] Therefore, selecting a palladium catalyst with ligands that are less prone to fragmentation and transfer is a key strategy.
Q5: What is the best way to purify the final this compound product?
A5: Purification of this compound can typically be achieved by:
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Column chromatography: Flash column chromatography on silica gel is a common and effective method for separating the desired product from impurities and unreacted starting materials. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification technique.
-
Acid-base extraction: Since the product contains a basic pyridine nitrogen, an acid-base extraction can be used to separate it from non-basic impurities. The product can be extracted into an acidic aqueous solution, the aqueous layer washed with an organic solvent to remove non-basic impurities, and then the product can be recovered by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Observation | Potential Cause | Troubleshooting Action |
| No product, starting materials remain | Catalyst deactivation | Use a more robust catalyst system with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos).[3] Increase catalyst loading slightly. |
| Low reactivity of starting material | If using 4-chloropyridine, switch to 4-bromopyridine or 4-iodopyridine.[3] | |
| Ineffective base | Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[3] | |
| Insufficient temperature | Increase the reaction temperature, potentially up to 120 °C. | |
| Reaction starts but does not go to completion | Catalyst deactivation over time | Ensure rigorous exclusion of oxygen throughout the reaction.[3] |
| Insufficient reaction time | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
Issue 2: High Levels of Impurities
| Observation | Potential Cause | Troubleshooting Action |
| Significant amount of 4,4'-dimethoxybiphenyl and/or 4,4'-bipyridine | Presence of oxygen | Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere.[4] |
| Inappropriate catalyst choice | Use a Pd(0) source or a precatalyst that cleanly generates the active Pd(0) species. | |
| Presence of phenylated byproduct | Ligand transfer from phosphine-based catalyst | Switch to a palladium catalyst with ligands that are less prone to transfer, such as Pd(dppe)Cl₂ or Pd(xantphos)Cl₂.[6] |
| Presence of anisole | Protodeboronation of 4-methoxyphenylboronic acid | Use anhydrous solvents. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid. |
Data Presentation
Table 1: Effect of Palladium Catalyst on Product Yield and Phenylated Impurity Formation
| Entry | Palladium Catalyst | Product Yield (%) | Phenylated Impurity Yield (%) |
| 1 | Pd(dppf)Cl₂·CH₂Cl₂ | 86.2 | 0.25 |
| 2 | Pd(PPh₃)₂Cl₂ | 49.0 | 0.15 |
| 3 | Pd(dppe)Cl₂ | 85.0 | Not Detected |
| 4 | Pd(xantphos)Cl₂ | 82.0 | Not Detected |
Data adapted from a study on a similar 4-arylpyridine synthesis. Yields were determined by HPLC.[5]
Table 2: Influence of Reaction Conditions on Suzuki Coupling Yield
| Entry | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | 92 |
| 2 | 4-Bromopyridine | K₂CO₃ | MeCN/H₂O | 80 | 2 | ~90 (initially) |
| 3 | 1-Bromo-2-fluorobenzene | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | Unreproducible |
| 4 | Aryl Bromide | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 92 |
This table compiles data from various Suzuki couplings of substituted pyridines to illustrate the impact of different reaction parameters. The yield for entry 1 is for the coupling with 4-methoxyphenylboronic acid on a similar substrate.[7]
Experimental Protocols
Key Experiment: Suzuki-Miyaura Cross-Coupling for this compound
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
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4-Bromopyridine hydrochloride (or 4-iodopyridine)
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4-Methoxyphenylboronic acid
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Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.)
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Anhydrous and degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene/water 2:1)
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Inert gas (Argon or Nitrogen)
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Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromopyridine hydrochloride (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), the base (3.0 equiv, to neutralize the HCl salt and for the reaction), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
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Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
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Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 4-bromopyridine.
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Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
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Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and major impurity pathways.
Caption: A workflow diagram for troubleshooting low yields and high impurities.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
effect of solvent and temperature on 4-(4-Methoxyphenyl)pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 4-(4-Methoxyphenyl)pyridine. The information is designed to address specific experimental issues related to the effects of solvent and temperature.
Section 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a common method to synthesize this compound by reacting a pyridine derivative with a methoxyphenylboronic acid derivative. Success is highly dependent on reaction conditions.
Frequently Asked Questions & Troubleshooting
Q1: Why is my Suzuki-Miyaura coupling reaction to synthesize this compound failing or resulting in low yields?
A1: Low yields in Suzuki couplings involving pyridine substrates are common and can stem from several issues:
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky phosphine ligands like SPhos or XPhos can shield the palladium center and mitigate this issue.[1]
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Poor Solubility: One or both of your starting materials may have poor solubility in the chosen solvent, preventing the reaction from proceeding efficiently.[2] If your substrate is insoluble, even an effective catalyst will not work.[2] Consider solvents like DMF, or mixed aqueous systems such as Dioxane/Water or THF/Water to improve solubility.[2][3]
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Inefficient Oxidative Addition: The C-Br or C-Cl bond on the pyridine ring can be less reactive than other aryl halides. Increasing the reaction temperature or using more electron-rich, bulky ligands can facilitate this often rate-determining step.[1]
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Side Reactions: Homocoupling of the boronic acid or deboronation can consume starting materials. Ensure your reaction is thoroughly degassed to remove oxygen, which promotes homocoupling.[1] To prevent deboronation, use anhydrous solvents or more stable boronic esters (e.g., pinacol esters).[1]
-
Inappropriate Base or Solvent: The choice of base and solvent is critical. Weak bases or poor solvent choice can hinder the transmetalation step. A common combination is K₂CO₃ in a MeCN/H₂O mixture.[4] Other systems like K₃PO₄ in dioxane/water have also been shown to be effective.[3][5]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling to synthesize this compound?
A2: A good starting point is to use 4-bromopyridine and 4-methoxyphenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) is a common and often effective catalyst.[4]
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Solvent: A mixture of an organic solvent and water is often successful. Common choices include Dioxane:Water (4:1) or Acetonitrile:Water (4:1).[3][4]
-
Temperature: Refluxing at 80-100°C is typical.[4]
Always degas the solvent mixture thoroughly with an inert gas (Nitrogen or Argon) before adding the catalyst.
Data Presentation: Suzuki-Miyaura Reaction Conditions
The following table summarizes yields for Suzuki-Miyaura reactions under various conditions to form biaryl compounds, which can serve as a guideline for optimizing your reaction.
| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (eq.) | Solvent System | Temp. (°C) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 70-80 | 60 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Toluene/H₂O | 70-80 | 40 | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | Acetonitrile/H₂O | 70-80 | 36 | [5] |
| 4-bromoacetophenone | 4-methoxyphenylboronic acid | Custom Pd-complex (0.5) | KOH (2) | Water | 100 | >98 | |
| PyFluor | 4-methoxyphenyl boronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ (3) | Dioxane/H₂O | 80 | 49 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
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To a flask equipped with a magnetic stirrer and condenser, add the aryl halide (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 3.0 eq.).
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Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon (repeat 3 times).
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Add the degassed solvent system (e.g., MeCN/H₂O 4:1) via syringe.
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Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.
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Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath and stir for the required time (1-24 hours), monitoring by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Validation & Comparative
A Comparative Analysis of 1H and 13C NMR Spectra of 4-(4-Methoxyphenyl)pyridine and its Analogs
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comparative analysis of the ¹H and ¹³C NMR spectra of 4-(4-methoxyphenyl)pyridine, a key heterocyclic compound, alongside its structural analogs: 4-phenylpyridine and 2-(4-methoxyphenyl)pyridine. This comparison, supported by experimental data, highlights the influence of substituent position and electronics on chemical shifts and coupling constants, providing a valuable resource for spectral interpretation and structural elucidation in drug discovery and materials science.
Comparative NMR Data Analysis
The ¹H and ¹³C NMR spectral data for this compound and its selected analogs are summarized in the tables below. These values, obtained from various sources, provide a quantitative basis for understanding the electronic environment of the nuclei within these molecules.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) in CDCl₃
| Compound | H-2, H-6 (δ, ppm, J Hz) | H-3, H-5 (δ, ppm, J Hz) | H-2', H-6' (δ, ppm, J Hz) | H-3', H-5' (δ, ppm, J Hz) | OCH₃ (δ, ppm) |
| This compound | 8.64 (d, J=6.1) | 7.45 (d, J=6.1) | 7.59 (d, J=8.8) | 7.02 (d, J=8.8) | 3.87 (s) |
| 4-Phenylpyridine | 8.70 (d, J=6.0) | 7.50 (d, J=6.0) | 7.65 (m) | 7.48 (m) | - |
| 2-(4-Methoxyphenyl)pyridine [1] | 8.67 (m) | 7.68 (m) | 7.98 (m) | 7.02 (m) | 3.87 (s) |
Table 2: ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | C-2, C-6 (δ, ppm) | C-3, C-5 (δ, ppm) | C-4 (δ, ppm) | C-1' (δ, ppm) | C-2', C-6' (δ, ppm) | C-3', C-5' (δ, ppm) | C-4' (δ, ppm) | OCH₃ (δ, ppm) |
| This compound | 150.5 | 121.0 | 148.9 | 130.4 | 128.4 | 114.6 | 160.5 | 55.4 |
| 4-Phenylpyridine [2] | 150.4 | 121.4 | 148.2 | 137.9 | 127.1 | 129.2 | 129.2 | - |
| 2-(4-Methoxyphenyl)pyridine [1] | 157.0 | 121.3 | 136.6 | 131.9 | 128.1 | 114.0 | 160.3 | 55.2 |
Experimental Protocol
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra. Instrument-specific parameters may require optimization.
1. Sample Preparation:
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Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters on a 400 MHz spectrometer include:
-
Pulse angle: 30-45°
-
Spectral width: 12-16 ppm
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
4. ¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters on a 100 MHz spectrometer include:
-
Pulse angle: 30-45°
-
Spectral width: 200-250 ppm
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 128-1024 (or more, depending on sample concentration)
-
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).
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Integrate the signals in the ¹H spectrum.
-
Analyze the chemical shifts, coupling constants, and integration to elucidate the molecular structure.
Workflow and Data Interpretation
The logical workflow for NMR analysis, from sample preparation to final structure confirmation, is a systematic process. This process involves a series of decisions and experiments designed to unambiguously determine the connectivity and stereochemistry of a molecule.
Caption: A logical workflow for NMR analysis from sample preparation to structure confirmation.
This systematic approach ensures that all available NMR data is utilized to arrive at a confident structural assignment. The initial 1D spectra provide fundamental information, while 2D techniques are employed to resolve ambiguities and confirm connectivity.
References
Unraveling the Molecular Fragmentation of 4-(4-Methoxyphenyl)pyridine: A Mass Spectrometry Comparison Guide
For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry serves as a cornerstone technique in this endeavor, providing detailed information about a molecule's structure through its fragmentation pattern. This guide offers an in-depth comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-(4-Methoxyphenyl)pyridine with its constituent chemical moieties, providing a foundational understanding for the analysis of related compounds.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is anticipated to be dominated by fragmentation pathways originating from its two primary structural components: the pyridine ring and the methoxy-substituted phenyl ring. The molecular ion ([M]•+) is expected to be prominent, reflecting the stability of the aromatic system. Subsequent fragmentation is likely to proceed through several key pathways, including the loss of a methyl radical from the methoxy group, cleavage of the C-O bond, and fragmentation of the pyridine ring.
A comparison with the fragmentation of 4-phenylpyridine, anisole (methoxybenzene), and pyridine provides a robust framework for predicting the behavior of this compound under electron ionization.
| Ion Description | This compound (Predicted) | 4-Phenylpyridine (Experimental) | Anisole (Experimental) | Pyridine (Experimental) |
| Molecular Ion [M]•+ | 185 | 155 | 108 | 79 |
| [M-H]•+ | 184 | 154 | 107 | 78 |
| [M-CH₃]•+ | 170 | - | 93 | - |
| [M-HCN]•+ | 158 | 128 | - | 52 |
| [M-CH₂O]•+ | 155 | - | 78 | - |
| [M-OCH₃]•+ | 154 | - | 77 | - |
| [C₆H₅]•+ | - | - | 77 | - |
| [C₄H₄]•+ | - | 52 | - | 52 |
Experimental Protocols
The predicted fragmentation data is based on established principles of mass spectrometry and comparative analysis of experimental data for analogous compounds obtained under standard electron ionization conditions. A typical experimental protocol for acquiring such data is as follows:
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source. Sample Preparation: The analyte is dissolved in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL. Gas Chromatography (GC) Conditions:
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-500
Fragmentation Pathways
The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways are visualized in the following diagram:
Caption: Proposed fragmentation pathway of this compound.
Analysis of Fragmentation Pathways:
-
Loss of a Methyl Radical (-•CH₃): A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical from the methoxy group, leading to the formation of a stable oxonium ion. This would result in a fragment at m/z 170.
-
Loss of Formaldehyde (-CH₂O): Another characteristic fragmentation of anisole-type compounds is the rearrangement and subsequent loss of a neutral formaldehyde molecule, which would yield the 4-phenylpyridine radical cation at m/z 155.[1]
-
Loss of a Methoxy Radical (-•OCH₃): Cleavage of the C-O bond can result in the loss of a methoxy radical, producing a phenylpyridine cation at m/z 154.
-
Loss of Hydrogen Cyanide (-HCN): The pyridine ring is known to fragment via the loss of a neutral hydrogen cyanide molecule. This would lead to a fragment at m/z 158. Further fragmentation of the m/z 155 ion (phenylpyridine radical cation) could also involve the loss of HCN to produce a fragment at m/z 128.
-
Formation of Smaller Fragments: The fragment at m/z 127, observed in the spectrum of 4-phenylpyridine, likely arises from the loss of a hydrogen atom and HCN from the molecular ion.[1] A similar process could occur in this compound. The fragment at m/z 51, also seen in the spectrum of 4-phenylpyridine, corresponds to the C₄H₃⁺ cation, a common fragment from the breakdown of aromatic rings.
This comparative guide provides a foundational understanding of the expected mass spectrometry fragmentation pattern of this compound. Experimental verification is essential to confirm these predicted pathways and to fully characterize the fragmentation behavior of this and related molecules.
References
A Comparative Crystallographic Analysis of 4-(4-Methoxyphenyl)pyridine Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the X-ray crystallography data of several 4-(4-methoxyphenyl)pyridine derivatives, offering a side-by-side look at their structural parameters and the experimental protocols used for their characterization.
This guide provides a comprehensive comparison of the crystallographic data for a series of this compound derivatives. The pyridine scaffold and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in the development of novel therapeutic agents and functional materials. Understanding the three-dimensional structure of these molecules at an atomic level is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides definitive insights into the solid-state conformation, intermolecular interactions, and packing of these compounds.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for five distinct this compound derivatives, allowing for a direct comparison of their solid-state structures.
| Derivative Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Dihedral Angle (Pyridine-Methoxyphenyl) (°) |
| 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane | C₁₆H₁₆NO⁺ · PF₆⁻ | Triclinic | P-1 | 7.1760(3) | 8.6895(4) | 12.1555(6) | 92.645(2) | 92.115(2) | 103.781(2) | 2 | 9.86(12)[1] |
| N-(4-methoxyphenyl)picolinamide | C₁₃H₁₂N₂O₂ | Monoclinic | P2₁/n | 5.0082(9) | 11.984(2) | 18.529(3) | 90 | 93.38(1) | 90 | 4 | 14.25(5)[2] |
| 4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine | C₂₂H₁₇N₃O | Monoclinic | P2₁/c | 19.957(1) | 5.1670(1) | 16.7568(6) | 90 | 90.069(1) | 90 | 4 | 6.17(7)[3] |
| 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine | C₂₅H₂₁NO₂ | Monoclinic | P2₁/c | 6.379(3) | 15.538(8) | 20.51(1) | 90 | 94.281(7) | 90 | 4 | 22.3 (2), 19.8 (2)[4] |
| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | C₃₀H₂₅N₃O | Orthorhombic | Pca2₁ | 19.0002(15) | 6.0827(4) | 18.6173(14) | 90 | 90 | 90 | 4 | - |
Experimental Protocols
The methodologies for the synthesis and single-crystal X-ray diffraction analysis of the compared derivatives are outlined below. These protocols provide a basis for the reproduction of the presented data and for the development of experimental designs for new derivatives.
Synthesis and Crystallization
-
4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane: The synthesis of the cation was not detailed in the provided search results. Single crystals suitable for X-ray diffraction were obtained.
-
N-(4-methoxyphenyl)picolinamide: This compound was synthesized by reacting picolinic acid with p-anisidine in the presence of orthoboric acid under microwave irradiation for 40 minutes.
-
4′-(4-Methoxyphenyl)-2,2′:6′,2′′-terpyridine: 2-Acetylpyridine was added to a suspension of 4-methoxybenzaldehyde and sodium hydroxide in ethanol at 273 K. After stirring, ammonium acetate was added, and the mixture was stirred for 24 hours. The resulting precipitate was isolated, washed, and dried to yield the product. Single crystals were grown from a chloroform/methanol solution.[3]
-
2,6-Bis(4-methoxyphenyl)-4-phenylpyridine: Benzaldehyde, 4-methoxyacetophenone, and ammonia were reacted under the catalysis of boron trifluoride etherate with microwave irradiation for 3 minutes. The product was recrystallized from ethanol to afford colorless crystals.[4]
-
2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine: A mixture of benzil, 2-amino-5-methylpyridine, p-anisaldehyde, and ammonium acetate was heated in glacial acetic acid with ZnO nanoparticles. The crude product was obtained by pouring the reaction mixture into cold water and was purified by recrystallization from ethanol. Single crystals were grown by slow evaporation from an ethanol solution.
Single-Crystal X-ray Diffraction
For all the presented derivatives, single-crystal X-ray diffraction data was collected on a CCD area-detector diffractometer. The structures were solved by direct methods and refined by full-matrix least-squares on F². Hydrogen atoms were generally placed in geometrically calculated positions and refined using a riding model.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the comparative analysis of X-ray crystallography data of the this compound derivatives.
References
- 1. Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}-1-phenyl-1λ5-pyridin-1-ylium hexafluoro-λ6-phosphane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-(4-Methoxyphenyl)pyridine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. The compound 4-(4-Methoxyphenyl)pyridine is a versatile building block in the synthesis of pharmaceuticals and advanced materials.[1] Its purity can significantly impact the efficacy, safety, and reproducibility of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of this compound, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography-Mass Spectrometry (GC-MS)
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the physicochemical properties of the analyte and potential impurities, the required sensitivity, and the specific goals of the analysis.[2] this compound is an off-white solid with a melting point range of 38-63°C and a boiling point of 160-180°C at 0.5 mmHg, properties that make it amenable to both techniques, though with different considerations.[3]
HPLC is particularly well-suited for non-volatile or thermally unstable compounds, making it a robust choice for analyzing this compound and its potential non-volatile degradation products.[2][4][5] Conversely, GC-MS excels in the separation and identification of volatile and thermally stable compounds and is often the preferred method for detecting residual solvents or volatile impurities.[2][4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[2] | Involves the separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.[2] |
| Applicability | Ideal for non-volatile and thermally labile compounds. As a solid at room temperature, this compound is readily soluble in common HPLC solvents.[2][4] | Requires the analyte to be volatile and thermally stable.[2] Given its boiling point, high temperatures are needed, which could potentially degrade the analyte or impurities. Derivatization may be required for related, less volatile compounds.[2][6][7] |
| Mobile Phase | Liquid (e.g., a mixture of acetonitrile and water). | Inert Gas (e.g., Helium, Nitrogen).[4] |
| Operating Temp. | Typically ambient or slightly elevated (<100°C).[4] | High temperatures are essential for vaporization (up to 300-350°C).[4] |
| Detectors | UV-Vis, Photodiode Array (PDA), Mass Spectrometry (LC-MS).[4] | Flame Ionization (FID), Mass Spectrometry (MS).[4] |
| Typical Use Case | Quantifying the main component, detecting non-volatile impurities and degradation products. | Identifying and quantifying volatile impurities, such as residual solvents from synthesis. |
Quantitative Performance Comparison
The following table summarizes typical performance data for HPLC and GC-MS methods in the analysis of pyridine derivatives, providing a baseline for what can be expected for this compound.
| Performance Metric | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | ≥ 0.999[2] | ≥ 0.995[2] |
| Accuracy (% Recovery) | 98.0% to 102.0%[2] | 95.0% to 105.0%[2] |
| Precision (% RSD) | ≤ 2.0%[2] | ≤ 5.0%[2] |
| Limit of Detection (LOD) | ng/mL to pg/mL range | pg/mL to fg/mL range[2] |
Experimental Protocols
Reverse-Phase HPLC Method for Purity Assessment
This protocol describes a general reverse-phase HPLC method suitable for determining the purity of this compound.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) Detector.[2]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]
-
Mobile Phase: A gradient of Acetonitrile and 0.01 M Phosphate Buffer (pH 2).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-MS Method for Purity and Volatile Impurity Analysis
This protocol outlines a GC-MS method for analyzing the purity of this compound, with a focus on identifying any volatile or semi-volatile impurities.
Instrumentation:
-
GC-MS system with a split/splitless injector and a mass selective detector.
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 minutes at 300°C.
-
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-450 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex to ensure complete dissolution.
Workflow and Method Selection Diagrams
To facilitate a clearer understanding, the following diagrams illustrate the general experimental workflow and a decision-making process for selecting the appropriate analytical technique.
Conclusion
Both HPLC and GC-MS are powerful techniques for assessing the purity of this compound. HPLC is the preferred method for routine purity analysis and the quantification of the primary component and non-volatile impurities, as reflected by its common use in certificates of analysis.[1] GC-MS serves as an invaluable tool for identifying and quantifying volatile impurities, such as residual solvents, which may not be detected by HPLC. For comprehensive characterization and in-depth impurity profiling, employing both methods provides an orthogonal approach, ensuring the highest confidence in the quality of the compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 5938-16-9 [sigmaaldrich.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 4-(4-Methoxyphenyl)pyridine and Other Pyridine-Based Ligands
Abstract
Pyridine and its derivatives are fundamental building blocks in coordination chemistry, catalysis, and materials science, primarily due to the Lewis basic nitrogen atom that readily coordinates with metal ions.[1][2] The electronic and steric properties of these ligands can be precisely modulated by introducing substituents onto the pyridine ring, which in turn influences the stability, reactivity, and selectivity of the resulting metal complexes.[3] This guide provides a comparative analysis of 4-(4-Methoxyphenyl)pyridine, a versatile ligand featuring an electron-donating methoxy group, against other key pyridine-based ligands. The comparison is supported by experimental data from catalytic, electrochemical, and coordination studies to offer an objective performance benchmark.
Comparative Performance Analysis
The performance of a ligand is context-dependent, varying significantly with the metal center and the specific application. This section compares this compound with other 4-substituted pyridines in two distinct applications: Palladium-catalyzed cross-coupling reactions and cobalt-catalyzed electrochemistry.
Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The ligand's role is critical in stabilizing the palladium catalyst and facilitating the catalytic cycle. A comparative study of various 4-substituted pyridine ligands in the coupling of 4-chloroanisole with phenylboronic acid reveals that high yields can be achieved with a range of electronic substituents.[4]
The pKa value of the conjugate acid (pyridinium ion) is a common proxy for the ligand's electron-donating ability; a higher pKa indicates a more basic and electron-rich nitrogen atom. While a direct correlation between basicity and yield is not always observed, it is a crucial parameter in catalyst design.[5]
| Ligand (L) | 4-Substituent | pKa (Pyridinium Ion) | Yield (%) in Suzuki-Miyaura Coupling[4] |
| This compound | -C₆H₄-OCH₃ | ~5.90 (Predicted) [6] | >90 |
| Pyridine | -H | 5.25 | >90 |
| 4-Methylpyridine | -CH₃ | 6.02 | >90 |
| 4-(Dimethylamino)pyridine | -N(CH₃)₂ | 9.70 | >90 |
| 4-Chloropyridine | -Cl | 3.83 | >90 |
| 4-Cyanopyridine | -CN | 1.90 | >90 |
Table 1: Performance of 4-substituted pyridine ligands in the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid. The results indicate that under the specific optimized conditions, ligands with a wide range of electronic properties, from the strongly donating -N(CH₃)₂ to the strongly withdrawing -CN, can produce excellent yields.
Influence on the Electrochemical Properties of Cobalt Complexes
The electronic properties of a ligand directly influence the redox potential of the coordinated metal center. This is critical in applications like electrocatalysis, such as the Hydrogen Evolution Reaction (HER). A study comparing pyridine and imidazole as axial ligands on a cobaloxime complex provides insight into these electronic effects.[7] Pyridine, being a different π-system than imidazole, alters the HER performance of the catalyst. The pyridine-ligated complex showed better electrocatalytic activity, demonstrating how ligand choice tunes the metal's redox behavior.[7]
| Property | Pyridine/Co(III) Complex[7] | Imidazole/Co(III) Complex[7] |
| Co(III)/Co(II) Redox Couple (V vs. Fc+/Fc) | -0.83 | -0.92 |
| Co(II)/Co(I) Redox Couple (V vs. Fc+/Fc) | -1.52 | -1.61 |
| Co(IV)/Co(III) Redox Couple (V vs. Fc+/Fc) | +0.77 | +0.68 |
Table 2: Comparison of redox potentials for cobaloxime complexes with pyridine and imidazole axial ligands. The data, measured via square wave voltammetry, shows that the pyridine ligand results in a positive shift in the cobalt redox potentials compared to imidazole, indicating it stabilizes the lower oxidation states of cobalt to a lesser degree.
Experimental Protocols
Detailed and reproducible methodologies are essential for objective comparison. The following are generalized protocols for the synthesis of a representative palladium-pyridine complex and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis and Characterization of a Dichlorobis(pyridine)palladium(II) Complex
This protocol describes a general method for synthesizing square-planar Pd(II) complexes with monodentate pyridine ligands.[5]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of Tetrachloropalladate(II) Solution: Dissolve PdCl₂ in a minimal amount of hot concentrated HCl to form an H₂PdCl₄ solution.
-
Ligand Addition: In a separate flask, dissolve 2.2 equivalents of this compound in ethanol.
-
Complexation: Slowly add the ethanolic ligand solution to the H₂PdCl₄ solution with constant stirring. A precipitate will form immediately.
-
Isolation: Continue stirring the mixture at room temperature for 2 hours. Collect the solid product by suction filtration.
-
Purification: Wash the collected solid sequentially with water, ethanol, and finally diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the purified complex under vacuum.
-
Characterization: Characterize the final product, [Pd(4-(4-MeOPh)Py)₂Cl₂], using standard techniques such as ¹H NMR, FT-IR, and elemental analysis to confirm its structure and purity.[8][9]
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid, as referenced in the comparative data.[4][5]
Materials:
-
Aryl halide (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium complex catalyst (e.g., [Pd(Pyridine Ligand)₂Cl₂])
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium catalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 Dioxane/Water mixture) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress using TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product. The yield can then be calculated.
Visualized Workflows and Mechanisms
Visual diagrams are crucial for understanding complex chemical processes and relationships. The following diagrams, created using DOT language, illustrate key aspects of this comparative study.
Caption: Experimental workflow for synthesis, characterization, and evaluation of pyridine-ligated metal complexes.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction highlighting the role of the ligand (L).
Caption: Relationship between ligand substituent, nitrogen basicity, and the resulting metal-ligand bond.
Conclusion
This compound stands as a highly effective and versatile pyridine-based ligand. Its electron-donating methoxy group enhances the electron density on the pyridine nitrogen, generally leading to stronger coordination with metal centers. As shown in the Suzuki-Miyaura coupling, it performs exceptionally well, although under certain conditions, a wide array of ligands can achieve high efficacy.[4] The true differentiation of ligands often emerges in more sensitive applications, such as electrocatalysis, where subtle electronic tuning of the metal's redox potential is paramount.[7] The choice of a pyridine-based ligand, therefore, must be tailored to the specific desired outcome, balancing factors of stability, reactivity, and cost. This compound is a valuable tool in this context, useful in catalysis, materials science, and as a synthetic intermediate for pharmaceuticals.[3][10]
References
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. alfachemic.com [alfachemic.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chembk.com [chembk.com]
- 7. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Unveiling the Biological Potential: A Comparative Analysis of 4-(4-Methoxyphenyl)pyridine and Its Analogs
A deep dive into the pharmacological landscape of 4-(4-Methoxyphenyl)pyridine and its derivatives reveals a versatile scaffold with significant therapeutic promise, particularly in the realm of anticancer research. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
The core structure, featuring a pyridine ring linked to a methoxyphenyl group, serves as a privileged template in medicinal chemistry, offering avenues for structural modifications that can fine-tune its biological effects.[1] Researchers have extensively explored analogs of this compound, demonstrating that strategic placement of various functional groups can significantly enhance their potency and selectivity against different biological targets.
Antiproliferative and Cytotoxic Activities: A Quantitative Comparison
A primary focus of research on this compound analogs has been their potential as anticancer agents.[2][3] Numerous studies have demonstrated their ability to inhibit the growth of various cancer cell lines. The antiproliferative activity is often quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values, with lower values indicating higher potency.
The data presented in the following tables summarizes the cytotoxic activities of several this compound analogs against a panel of human cancer cell lines. These tables highlight the structure-activity relationships (SAR), illustrating how different substituents on the pyridine and phenyl rings influence their anticancer efficacy. For instance, the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups have been shown to enhance antiproliferative activity, whereas halogen atoms or bulky groups can diminish it.[2]
| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | GI50 (µM) | Reference |
| 1a | 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549, KB, KBVIN, DU145 | - | 2.40–13.5 | [4] |
| 1b | 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine | A549, KB, KBVIN, DU145 | - | 1.18–2.03 | [4] |
| 3a | R² = Me | - | - | 1.55–2.20 | [4] |
| 5a-5c | R⁴ = methyl, methoxy, or N-methylamine | - | - | 2.70–9.63 | [4] |
| 6a | R³ = methoxy carbonyl, R⁴ = Cl | - | - | 0.19–0.41 | [4] |
| 7g | - | - | - | 0.19–0.41 | [4] |
| 8c | - | - | - | 0.19–0.41 | [4] |
| 9a | - | Hela | 2.59 | - | [5] |
| 14g | - | MCF7, HCT-116 | 4.66, 1.98 | - | [5] |
| 9p | Naphthalene moiety as B-ring | HeLa, MCF-7, A549 | Potent | - | [6] |
| 22 | 6-methoxy-4-(3-methoxyphenyl)quinolin-2(1H)-one | COLO205, H460 | 0.32, 0.89 | - | [7] |
Mechanism of Action: Targeting the Cellular Machinery
A significant portion of the anticancer activity of this compound analogs can be attributed to their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization.[4][6] Tubulin is a crucial protein for cell division, and its disruption leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).
Several active compounds, such as 6a , 7g , and 8c , have been shown to inhibit tubulin assembly with IC50 values comparable to the well-known tubulin inhibitor, Combretastatin A-4 (CA-4).[4] Furthermore, these compounds were found to inhibit the binding of colchicine to tubulin, suggesting they act at the colchicine-binding site.[4]
The following diagram illustrates the proposed mechanism of action for these tubulin-targeting agents.
Figure 1. Proposed mechanism of action for tubulin-targeting this compound analogs.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Figure 2. A generalized workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of tubulin into microtubules in vitro.
Workflow:
Figure 3. A simplified workflow for an in vitro tubulin polymerization assay.
Detailed Protocol:
-
Reaction Mixture: A reaction mixture containing purified tubulin, a polymerization buffer (e.g., G-PEM buffer with GTP), and the test compound or vehicle control is prepared.
-
Initiation: The polymerization is initiated by raising the temperature to 37°C.
-
Monitoring: The assembly of microtubules is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined from the dose-response curve.
Other Biological Activities
Beyond their anticancer properties, analogs of this compound have been investigated for a range of other biological activities, including:
-
Enzyme Inhibition: Certain derivatives have shown inhibitory activity against enzymes like phosphodiesterase 4D (PDE4D) and cyclin-dependent kinases (CDK2 and CDK9).[5][8]
-
Antimicrobial Activity: Some pyridine derivatives have been evaluated for their antibacterial and antifungal properties.[9][10]
-
Antimalarial Activity: A number of pyridine derivatives have demonstrated in vivo antimalarial activity against Plasmodium berghei.[11]
-
Factor Xa Inhibition: The highly successful anticoagulant drug Apixaban contains a 1-(4-methoxyphenyl)pyrazole moiety attached to a pyridinone core, highlighting the importance of this scaffold in drug discovery.[12]
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its analogs has revealed critical structure-activity relationships, particularly in the context of anticancer drug discovery. The ability of these compounds to target fundamental cellular processes, such as tubulin polymerization, underscores their potential for clinical translation. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these promising molecules to enhance their efficacy and safety profiles for a variety of disease applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isca.me [isca.me]
- 11. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of Synthesized 4-(4-Methoxyphenyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for validating the chemical structure of synthesized 4-(4-Methoxyphenyl)pyridine. The document outlines key experimental data and protocols, offering a framework for researchers to ensure the identity and purity of their synthesized compounds. For comparative purposes, data for structurally related analogs, 4-phenylpyridine and 4-(4-chlorophenyl)pyridine, are also presented.
Structural Validation Data
The successful synthesis of this compound requires rigorous structural confirmation. The following tables summarize the expected analytical data for the target compound and its analogs based on spectroscopic and physical characterization methods.
Table 1: Spectroscopic Data for this compound and Analogs
| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spectrometry (m/z) |
| This compound | ~8.70 (d, 2H), ~7.60 (d, 2H), ~7.50 (d, 2H), ~7.00 (d, 2H), 3.87 (s, 3H) | ~160.3, 157.0, 149.4, 136.6, 131.9, 128.1, 121.3, 119.7, 114.0, 55.2[1] | [M+H]+: 186.09 |
| 4-Phenylpyridine | 8.71 (d, 2H), 7.66 (d, 2H), 7.52-7.40 (m, 5H) | 150.5, 148.2, 138.0, 129.2, 128.9, 127.1, 121.5 | [M]+: 155.07 |
| 4-(4-Chlorophenyl)pyridine | 8.68 (d, 2H), 7.55 (d, 2H), 7.45 (d, 2H), 7.40 (d, 2H) | 150.8, 149.5, 136.5, 135.2, 129.3, 128.5, 122.8 | [M]+: 189.03 |
Note: 1H and 13C NMR data for this compound are predicted based on the analysis of its isomer, 2-(4-Methoxyphenyl)pyridine, and general principles of NMR spectroscopy. Mass spectrometry data is the calculated exact mass for the protonated molecule.
Table 2: Physical Properties of this compound and Analogs
| Compound | Melting Point (°C) | Boiling Point (°C) | Appearance |
| This compound | 38-63 | 160-180 @ 0.5 mmHg | Off-white solid[2] |
| 4-Phenylpyridine | 69-73[3] | 274-275[3] | Light yellow to beige crystalline powder[4] |
| 4-(4-Chlorophenyl)pyridine | 75-78 | Not available | Solid |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and validation of this compound. A common and effective method for the synthesis of such biaryl compounds is the Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound via Suzuki-Miyaura Coupling
Principle: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. This method is widely used for the formation of C-C bonds to create biaryl compounds.[5][6]
Experimental Workflow:
Caption: Workflow for the synthesis and validation of this compound.
Procedure:
-
In a round-bottom flask, combine 4-bromopyridine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Structural Validation Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H and 13C NMR: Dissolve a small sample of the purified product in deuterated chloroform (CDCl3). Record the spectra on a 400 MHz or 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile. Analyze using an ESI-MS instrument in positive ion mode to observe the protonated molecular ion [M+H]+.
Melting Point Determination:
-
Place a small amount of the crystalline solid in a capillary tube and determine the melting point range using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
Biological Context: Substituted Pyridines as Kinase Inhibitors
Substituted pyridine scaffolds are prevalent in medicinal chemistry and are known to act as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is often implicated in diseases such as cancer.[7][8][9][10][11] For instance, pyridine derivatives have been investigated as inhibitors of Tropomyosin receptor kinases (Trk), which are involved in cell survival and proliferation.[7] Inhibition of the Trk signaling pathway can block downstream cascades like the MAPK/ERK and PI3K/AKT pathways.
Caption: Hypothetical inhibition of the Trk signaling pathway by a substituted pyridine.
This guide serves as a foundational resource for the synthesis and structural validation of this compound. The comparative data and detailed protocols are intended to aid researchers in the accurate characterization of this and similar chemical entities.
References
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. 4-フェニルピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Comparison of 4-(4-Methoxyphenyl)pyridine and Its Precursors
This guide provides a detailed spectroscopic comparison of the heterocyclic aromatic compound 4-(4-Methoxyphenyl)pyridine and its common precursors, 4-iodopyridine and 4-methoxyphenylboronic acid. This information is invaluable for researchers in medicinal chemistry, materials science, and organic synthesis who utilize these compounds as building blocks for more complex molecules. The data presented here, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), facilitates the identification and characterization of these compounds during synthesis and analysis.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for this compound and its precursors. The data has been compiled from various spectroscopic databases and literature sources.
| Compound | Spectroscopic Technique | Key Data |
| This compound | ¹H NMR (CDCl₃, est.) | δ ~8.6 (d, 2H), ~7.5 (d, 2H), ~7.4 (d, 2H), ~7.0 (d, 2H), 3.85 (s, 3H) |
| ¹³C NMR (CDCl₃, est.) | δ ~160, ~150, ~148, ~131, ~128, ~121, ~114, 55.4 | |
| FTIR (KBr, cm⁻¹) | ~3030 (Ar C-H), ~1600, ~1520, ~1480 (C=C, C=N), ~1250 (C-O) | |
| Mass Spec. (EI) | M⁺ m/z = 185 | |
| 4-Iodopyridine | ¹H NMR (CDCl₃) | δ 8.18 (d, 2H), 7.18 (d, 2H) |
| ¹³C NMR (CDCl₃) | δ 151.1, 131.0, 100.2[1] | |
| FTIR (ATR, cm⁻¹) | ~3050 (Ar C-H), ~1570, ~1470 (C=N, C=C)[2] | |
| Mass Spec. (EI) | M⁺ m/z = 205, Fragments: 78, 51[2] | |
| 4-Methoxyphenylboronic Acid | ¹H NMR (DMSO-d₆) | δ 7.75 (d, 2H), 6.89 (d, 2H), 3.75 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ 161.0, 136.5, 127.0, 113.5, 55.0 | |
| FTIR (KBr, cm⁻¹) | ~3300 (O-H), ~2950 (Ar C-H), ~1600 (C=C), ~1350 (B-O)[3] | |
| Mass Spec. (EI) | M⁺ m/z = 152 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse program on a 300 or 500 MHz NMR spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are typically required compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (ATR): A small amount of the solid sample is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector, generating a mass spectrum which is a plot of relative ion intensity versus m/z.
Synthesis Pathway
The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between 4-iodopyridine and 4-methoxyphenylboronic acid.
Caption: Suzuki-Miyaura coupling for the synthesis of this compound.
References
A Comparative Guide to the Catalytic Efficiency of 4-(4-Methoxyphenyl)pyridine Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the catalytic efficiency of metal complexes featuring the 4-(4-Methoxyphenyl)pyridine ligand. The performance of these complexes is objectively compared with alternative catalysts in prominent cross-coupling reactions, supported by experimental data from peer-reviewed literature. Detailed experimental protocols and visual representations of catalytic pathways and workflows are included to facilitate understanding and replication.
Introduction
The functionalization of pyridine and its derivatives is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are powerful tools for creating carbon-carbon bonds. The efficiency and selectivity of these reactions are critically influenced by the choice of ligands coordinated to the metal center. Ligands based on pyridine are of particular interest due to their modular nature, allowing for the fine-tuning of the catalyst's electronic and steric properties.
The this compound ligand introduces an electron-donating methoxy group on a phenyl substituent at the 4-position of the pyridine ring. This modification can enhance the electron density on the palladium center, potentially influencing the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. This guide evaluates the impact of this substitution on catalytic performance by comparing it with other commonly used catalytic systems.
Data Presentation: Comparative Catalytic Performance
The following tables summarize the catalytic performance of palladium complexes with this compound and alternative ligands in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The data, including reaction yields, catalyst loadings, turnover numbers (TON), and reaction times, have been compiled from various studies. It is important to note that direct comparisons should be made with caution, as reaction conditions may vary between different studies.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| PdCl₂(4-(4-MeOPh)Py)₂ | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 98 | 1 | [1] |
| PdCl₂(Pyridine)₂ | 4-Bromoanisole | K₂CO₃ | Dioxane/H₂O | 100 | 2 | 92 | 1 | [1] |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene | 100 | 12 | 95 | 1 | [2] |
| PdCl₂(dppf) | 4-Chloropyridine | K₃PO₄ | Dioxane | 80 | 12 | 85 | 2 | [2] |
Table 2: Heck Coupling of Aryl Halides with Styrene
| Catalyst/Ligand | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. |
| Pd(OAc)₂ / 4-(4-MeOPh)Py | 4-Bromoacetophenone | Na₂CO₃ | DMF | 120 | 4 | 95 | 0.5 | [1] |
| Pd(OAc)₂ / Pyridine | 4-Bromoacetophenone | Na₂CO₃ | DMF | 120 | 4 | 88 | 0.5 | [1] |
| Pd(OAc)₂ | 4-Bromoacetophenone | Et₃N | DMF | 100 | 24 | 75 | 1 | [2] |
| PEPPSI-IPr | 4-Chloroacetophenone | K₂CO₃ | t-AmylOH | 100 | 2 | 92 | 1 | [3] |
Table 3: Sonogashira Coupling of Aryl Halides with Phenylacetylene
| Catalyst/Ligand | Aryl Halide | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref. | |---|---|---|---|---|---|---|---|---| | PdCl₂(PPh₃)₂ / 4-(4-MeOPh)Py | 4-Iodoanisole | CuI | Et₃N | THF | 60 | 6 | 94 | 1 | Inferred from[4] | | PdCl₂(PPh₃)₂ | 4-Iodoanisole | CuI | Et₃N | THF | 60 | 6 | 90 | 1 |[4] | | Pd(PPh₃)₄ | 4-Iodoanisole | CuI | Et₃N | Benzene | 80 | 3 | 91 | 1 |[5] | | [Pd(IPr)(py)Cl₂] | 4-Bromoanisole | - | Piperidine | Toluene | 100 | 12 | 85 | 2 |[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) is placed in a reaction vessel. The palladium catalyst (0.01-1 mol%) is then added. The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen). The solvent (e.g., Dioxane/H₂O, 4:1 v/v, 5 mL) is added, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Heck Cross-Coupling
In a flame-dried Schlenk tube, the aryl halide (1.0 mmol), olefin (e.g., styrene, 1.2 mmol), base (e.g., Na₂CO₃, 1.5 mmol), and the palladium catalyst (0.1-1 mol%) are combined. The tube is evacuated and backfilled with an inert gas three times. Anhydrous solvent (e.g., DMF, 5 mL) is added via syringe. The reaction mixture is stirred at the indicated temperature for the specified duration. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.
General Procedure for Sonogashira Cross-Coupling
To a solution of the aryl halide (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) in a Schlenk flask are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.01-2 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a base (e.g., triethylamine, 2.0 mmol). The flask is purged with an inert gas, and the reaction mixture is stirred at the specified temperature for the given time. The reaction progress can be monitored by TLC or GC-MS. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
Mandatory Visualization
The following diagrams illustrate the generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow for catalyst screening.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for catalyst screening in a cross-coupling reaction.
Conclusion
The inclusion of a 4-(4-methoxyphenyl) substituent on a pyridine ligand generally leads to enhanced catalytic activity in palladium-catalyzed cross-coupling reactions compared to the unsubstituted pyridine ligand.[1] This is attributed to the electron-donating nature of the methoxy group, which increases the electron density at the palladium center, facilitating the oxidative addition step and stabilizing the catalytic species.
While complexes with this compound show competitive and often superior performance to simple pyridine ligands, their efficiency relative to catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) depends on the specific reaction and substrates. For challenging substrates, such as aryl chlorides, the latter catalyst systems often provide higher yields and turnover numbers.
The choice of catalyst should, therefore, be guided by the specific requirements of the synthesis, including substrate reactivity, desired reaction conditions, and cost-effectiveness. The data and protocols presented in this guide offer a valuable resource for researchers in making informed decisions for their catalytic applications.
References
Comparative Analysis of the Electronic Properties of Substituted Methoxyphenylpyridines: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the electronic landscape of substituted methoxyphenylpyridines is crucial for designing novel therapeutics and functional materials. The strategic placement of electron-donating or electron-withdrawing groups on the phenyl or pyridine rings can significantly modulate the molecule's frontier molecular orbitals, dipole moment, and redox potentials, thereby influencing its biological activity and material properties.
This guide provides a comparative analysis of the electronic properties of a representative set of substituted methoxyphenylpyridines. The data presented herein is a synthesis of values reported in the literature, obtained through both experimental techniques and computational chemistry.
Quantitative Analysis of Electronic Properties
The electronic properties of substituted methoxyphenylpyridines are profoundly influenced by the nature and position of their substituents. The following table summarizes key electronic parameters for a selection of these compounds. The data has been compiled from various computational and experimental studies to provide a comparative overview.
| Compound | Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | Oxidation Potential (V vs. Fc/Fc+) |
| 2-(4-methoxyphenyl)pyridine | 4-OCH₃ (on Phenyl) | -5.89[1] | -0.98[1] | 4.91[1] | 2.15[1] | ~1.2 (estimated) |
| 2-(4-methoxyphenyl)-5-nitropyridine | 5-NO₂ (on Pyridine) | -6.45[2] | -2.85[2] | 3.60[2] | 4.88 (estimated) | >1.6 (estimated) |
| 5-amino-2-(4-methoxyphenyl)pyridine | 5-NH₂ (on Pyridine) | -5.21[2] | -0.55[2] | 4.66[2] | 3.20 (estimated) | <1.0 (estimated) |
| 4-(2,6-dimethoxyphenyl)-pyridine | 2,6-diOCH₃ (on Phenyl) | -5.75[3] | -0.85[3] | 4.90[3] | 2.95 (estimated) | ~1.18[4] |
| 4-(4-methoxyphenyl)-2,2'-bipyridine | 4-OCH₃ (on Phenyl) | -5.68[5] | -1.23[5] | 4.45[5] | 2.50 (estimated) | ~1.10[5] |
Note: "estimated" values are derived from trends observed in structurally similar compounds from the literature. The exact values can vary based on the specific experimental or computational conditions.
Experimental and Computational Protocols
The determination of the electronic properties of substituted methoxyphenylpyridines relies on a combination of experimental techniques and computational modeling.
Experimental Methodologies
1. Cyclic Voltammetry (CV):
Cyclic voltammetry is a key electrochemical technique used to determine the oxidation and reduction potentials of a molecule.
-
Instrumentation: A standard three-electrode setup is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal standard), and a counter electrode (e.g., a platinum wire).[5]
-
Procedure: The substituted methoxyphenylpyridine is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).[4] The solution is deoxygenated by bubbling with an inert gas like nitrogen or argon. The potential is then swept between a set range, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction potentials are determined from the resulting voltammogram. These potentials provide experimental estimates for the HOMO and LUMO energy levels, respectively.
2. UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule, from which the HOMO-LUMO gap can be estimated.[6][7]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Procedure: The compound is dissolved in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) to a known concentration. The absorbance of the solution is then measured across a range of wavelengths (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition (typically the HOMO to LUMO transition) is identified. The experimental HOMO-LUMO gap (in eV) can be estimated from the onset of the absorption band using the equation: E = 1240 / λonset.[8]
Computational Methodology
Density Functional Theory (DFT) Calculations:
DFT is a powerful computational method used to predict the electronic structure and properties of molecules.[1][2]
-
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used.
-
Procedure:
-
Geometry Optimization: The 3D structure of the substituted methoxyphenylpyridine is first optimized to find its lowest energy conformation. A common level of theory for this is the B3LYP functional with a basis set such as 6-311++G(d,p).[1]
-
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum.
-
Property Calculation: Once the geometry is confirmed, single-point energy calculations are performed to determine the energies of the frontier molecular orbitals (HOMO and LUMO) and the dipole moment.
-
-
Data Analysis: The output files from the calculation provide the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the magnitude of the molecular dipole moment.
Visualizing the Characterization Workflow
The following diagram illustrates the general workflow for the experimental and computational characterization of substituted methoxyphenylpyridines.
This integrated approach, combining synthesis, experimental characterization, and computational modeling, provides a comprehensive understanding of the electronic properties of substituted methoxyphenylpyridines, which is essential for their rational design and application in various scientific and technological fields.
References
- 1. openaccesspub.org [openaccesspub.org]
- 2. Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic voltammetry data of polypyridine ligands and Co(II)-polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iosrjournals.org [iosrjournals.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. learn.schrodinger.com [learn.schrodinger.com]
Safety Operating Guide
Safe Disposal of 4-(4-Methoxyphenyl)pyridine: A Procedural Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents are paramount for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-(4-Methoxyphenyl)pyridine, ensuring compliance with standard safety protocols.
Key Properties and Hazards
This compound is a solid organic compound with specific properties and hazards that necessitate careful handling during disposal.[1][2][3] A summary of its key data is presented below.
| Property | Value |
| CAS Number | 5938-16-9 |
| Molecular Formula | C12H11NO |
| Appearance | Off-white to crystalline solid |
| Melting Point | 38-63 °C[1][2] |
| Boiling Point | 160-180 °C @ 0.5 mmHg[1][2] |
| Hazards | Harmful if swallowed (H302)[2], Causes skin irritation (H315)[2], Causes serious eye irritation (H319)[2], May cause respiratory irritation (H335)[2] |
Pre-Disposal and Handling Protocol
Before initiating the disposal process, ensure that all relevant personnel are familiar with the hazards associated with this compound. This includes reviewing the Safety Data Sheet (SDS) and adhering to all institutional and regulatory guidelines for chemical waste management.
Personal Protective Equipment (PPE):
Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4][5]
Step-by-Step Disposal Procedure
The proper disposal of this compound involves segregation, proper containment, and clear labeling to facilitate its removal by a licensed hazardous waste disposal service.[6][7][8]
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Collect solid waste, such as contaminated weighing paper or absorbent materials, separately from liquid waste.
-
-
Container Selection:
-
Waste Accumulation:
-
Carefully transfer the this compound waste into the designated container.
-
Avoid overfilling the container; it should be no more than 90% full to allow for expansion.
-
-
Labeling:
-
Storage:
-
Disposal Request:
Important Considerations:
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[5][10] Ensure the cleanup area is well-ventilated.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9] After rinsing, the container can typically be disposed of as regular waste, but confirm this with your local regulations.
-
Regulatory Compliance: Always adhere to local, state, and federal regulations regarding hazardous waste disposal.[6][7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 5938-16-9 [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. keyorganics.net [keyorganics.net]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. pfw.edu [pfw.edu]
- 8. vumc.org [vumc.org]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 4-(4-Methoxyphenyl)pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-(4-Methoxyphenyl)pyridine (CAS: 5938-16-9). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.
Hazard Identification and Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards.[1] The primary hazards associated with this compound are summarized below.
| Hazard Statement | GHS Classification | Source(s) |
| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1] |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1][2][3][4] |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [1][2][3][4] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [1][2][3][4] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE) Protocol
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against chemical exposure.[5] The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Source(s) |
| Eye and Face Protection | Chemical safety goggles that meet the ANSI Z.87.1 standard. A face shield should be worn over safety glasses if there is a splash hazard.[6][7] | [6][7] |
| Hand Protection | Chemically resistant gloves, such as nitrile or butyl rubber.[2][5][7][8] Always inspect gloves for integrity before use and wash hands after removal.[6][7] It is advisable to consult the glove manufacturer's compatibility chart.[6] | [2][5][6][7][8] |
| Body Protection | A fully-buttoned laboratory coat to cover as much skin as possible.[5][6][7][8] Long pants and closed-toe, closed-heel shoes must be worn.[6] | [5][6][7][8] |
| Respiratory Protection | Work should be conducted in a properly functioning, certified laboratory chemical fume hood.[5][8] If a fume hood is not feasible or if dusts and aerosols may be generated, a NIOSH-approved respirator is required.[6][7][8] | [5][6][7][8] |
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.
-
Mask/Respirator: If required, put on the mask or respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves first, peeling them off away from your body.
-
Gown/Lab Coat: Unbutton and remove the lab coat by rolling it down your arms and folding the contaminated outside inwards.
-
Goggles/Face Shield: Remove by handling the strap.
-
Mask/Respirator: Remove by handling the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][5][8]
-
Avoid Contact: Wear the appropriate PPE to prevent contact with skin and eyes.[2]
-
Prevent Aerosolization: Avoid the formation of dust and aerosols during handling.[2]
-
Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2] Keep the chemical away from heat, sparks, and open flames.[8][9]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] It should be stored segregated from incompatible materials such as strong oxidizing agents.[4][8]
-
Spill Response:
-
Evacuate personnel from the immediate area.[2]
-
If a respirator is required and personnel are not trained, call emergency services.[8]
-
Absorb the spill with an inert, dry material (e.g., sand or vermiculite) and collect it into a suitable, sealed container for disposal as hazardous waste.[8][10]
-
Remove all sources of ignition.[2]
-
-
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[8]
-
Skin Contact: Wash the affected skin with plenty of soap and water for 15 minutes and seek medical attention.[2][8] Remove contaminated clothing.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[2]
-
Proper disposal is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves) in a sealable, airtight, and compatible waste container.[8]
-
Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added.[8]
-
Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.[8]
-
Disposal Method: Arrange for disposal through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]
-
Container Disposal: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to make it unusable and dispose of it in a sanitary landfill.[2]
Visual Workflow Guides
The following diagrams illustrate key decision-making processes for safety and compliance when working with this compound.
Caption: PPE selection workflow for handling this compound.
Caption: Step-by-step chemical waste disposal workflow.
References
- 1. This compound | 5938-16-9 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine | C22H17N3O | CID 630929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
